2-bromo-N-phenethylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESWHHJFQKKGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395785 | |
| Record name | 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849141-69-1 | |
| Record name | 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-bromo-N-phenethylbenzenesulfonamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N-phenethylbenzenesulfonamide is a synthetic chemical compound belonging to the sulfonamide class. The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The versatile nature of the sulfonamide scaffold makes it a valuable motif in the discovery of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis of this compound, alongside a discussion of the potential biological significance of this class of compounds.
Chemical Structure and Properties
This compound is characterized by a benzenesulfonamide core with a bromine atom at the 2-position of the benzene ring and an N-phenethyl substituent on the sulfonamide nitrogen.
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄BrNO₂S | PubChem[5] |
| Molecular Weight | 340.24 g/mol | PubChem[5] |
| IUPAC Name | 2-bromo-N-(2-phenylethyl)benzenesulfonamide | PubChem[5] |
| CAS Number | 849141-69-1 | PubChem[5] |
| SMILES | C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br | PubChem[5] |
| InChI | InChI=1S/C14H14BrNO2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | PubChem[5] |
| XLogP3 (Predicted) | 3.5 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 4 | PubChem[5] |
| Topological Polar Surface Area | 46.2 Ų | PubChem[5] |
Spectral Data
Detailed experimental spectral data for this compound is limited. A 13C NMR spectrum is available on PubChem, but specific peak assignments are not provided.[5] General spectral characteristics for N-bromo-benzenesulphonamides have been reported, with asymmetric and symmetric SO₂ stretching vibrations typically appearing in the infrared (IR) spectrum in the ranges of 1391–1352 cm⁻¹ and 1148–1131 cm⁻¹, respectively.[6]
Experimental Protocols
Proposed Synthesis of this compound
While a specific experimental protocol for the synthesis of this compound is not detailed in the literature, a plausible synthetic route can be devised based on the synthesis of a similar compound, 2-bromo-N-(tert-butyl)benzenesulfonamide.[7] The proposed method involves the reaction of 2-bromobenzenesulfonyl chloride with phenethylamine.
Reaction Scheme:
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H14BrNO2S | CID 3740348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
In-depth Technical Guide: 2-bromo-N-(2-phenylethyl)benzenesulfonamide
A comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 2-bromo-N-(2-phenylethyl)benzenesulfonamide, prepared for researchers, scientists, and drug development professionals.
Introduction
2-bromo-N-(2-phenylethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a detailed summary of the available information on 2-bromo-N-(2-phenylethyl)benzenesulfonamide, including its chemical properties, a putative synthesis protocol based on established chemical principles, and an exploration of its potential, yet currently unelucidated, biological significance.
While specific experimental data on the biological activity and mechanism of action for 2-bromo-N-(2-phenylethyl)benzenesulfonamide are not extensively available in the current scientific literature, this guide will draw upon the known activities of structurally similar compounds to postulate potential areas of therapeutic interest.
Physicochemical Properties
A summary of the key physicochemical properties of 2-bromo-N-(2-phenylethyl)benzenesulfonamide is presented in Table 1. This data is primarily derived from computational predictions and publicly available chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | 2-bromo-N-(2-phenylethyl)benzenesulfonamide | PubChem |
| Molecular Formula | C₁₄H₁₄BrNO₂S | PubChem |
| Molecular Weight | 340.24 g/mol | PubChem |
| CAS Number | 849141-69-1 | PubChem |
| Canonical SMILES | C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br | PubChem |
| InChI Key | AESWHHJFQKKGMN-UHFFFAOYSA-N | PubChem |
Table 1: Physicochemical Properties of 2-bromo-N-(2-phenylethyl)benzenesulfonamide
Synthesis and Characterization
Proposed Experimental Protocol: Synthesis of 2-bromo-N-(2-phenylethyl)benzenesulfonamide
The synthesis would likely proceed via the reaction of 2-bromobenzenesulfonyl chloride with 2-phenylethanamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
2-bromobenzenesulfonyl chloride
-
2-phenylethanamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine as a base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a solution of 2-phenylethanamine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure 2-bromo-N-(2-phenylethyl)benzenesulfonamide.
Characterization:
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O and N-H stretches of the sulfonamide moiety.
Logical Workflow for Synthesis and Purification
Caption: Proposed workflow for the synthesis and purification of 2-bromo-N-(2-phenylethyl)benzenesulfonamide.
Potential Biological Activity and Mechanism of Action (Hypothetical)
While no specific biological data for 2-bromo-N-(2-phenylethyl)benzenesulfonamide has been found, the broader class of sulfonamides is known to interact with a variety of biological targets. The following section outlines potential areas of investigation based on the activities of related compounds.
Potential Signaling Pathway Involvement
Many sulfonamide-containing drugs exert their effects by inhibiting specific enzymes. For example, antibacterial sulfonamides inhibit dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway of bacteria. Anticancer sulfonamides have been shown to target carbonic anhydrases, matrix metalloproteinases, and various kinases involved in cell proliferation and survival.
A hypothetical signaling pathway that could be targeted by a novel sulfonamide derivative is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
A compound like 2-bromo-N-(2-phenylethyl)benzenesulfonamide could potentially inhibit one of the key kinases in this pathway, such as PI3K, Akt, or mTOR, leading to a downstream reduction in cell proliferation and survival. This remains a speculative avenue for future research.
Conclusion and Future Directions
2-bromo-N-(2-phenylethyl)benzenesulfonamide is a compound with a well-defined chemical structure but a currently uncharacterized biological profile. The synthetic route proposed herein is based on robust and well-established chemical reactions and should provide a reliable method for its preparation.
The primary need for future research is the synthesis of this compound and its subsequent evaluation in a broad range of biological assays. Screening for antimicrobial, anticancer, and anti-inflammatory activities would be a logical starting point, given the known properties of the sulfonamide class. Should any significant activity be identified, further studies to elucidate the mechanism of action and identify specific molecular targets will be crucial for any potential therapeutic development.
This technical guide serves as a foundational document to encourage and guide future research into the properties and potential applications of 2-bromo-N-(2-phenylethyl)benzenesulfonamide.
References
physical and chemical properties of 2-bromo-N-phenethylbenzenesulfonamide
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-bromo-N-phenethylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. The document details available data, outlines experimental protocols for its synthesis and characterization, and explores its potential biological significance.
Core Chemical and Physical Properties
Table 1: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
| IUPAC Name | 2-bromo-N-(2-phenylethyl)benzenesulfonamide | PubChem[1] |
| CAS Number | 849141-69-1 | PubChem[1] |
| Molecular Formula | C₁₄H₁₄BrNO₂S | PubChem[1] |
| Molecular Weight | 340.24 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br | PubChem[1] |
| InChI Key | AESWHHJFQKKGMN-UHFFFAOYSA-N | PubChem[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA (LogP) | 3.5 | PubChem[1] |
| Topological Polar Surface Area | 54.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 338.99286 | PubChem[1] |
Table 3: Estimated Physical Properties
| Property | Estimated Value | Notes |
| Melting Point | Solid at room temperature | Based on the solid nature of similar sulfonamides. |
| Boiling Point | > 300 °C | Estimated based on the high boiling points of related aromatic sulfonamides. |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Insoluble in water. | Based on the solubility of benzenesulfonamides and the non-polar nature of the phenethyl and bromo-phenyl groups. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound. These protocols are adapted from established procedures for the synthesis of analogous sulfonamides.
Synthesis of this compound
This procedure is adapted from the synthesis of N-(2-phenylethyl)benzenesulfonamide and 2-bromo-N-(tert-butyl)benzenesulfonamide.[2][3]
Materials:
-
2-bromobenzenesulfonyl chloride
-
2-phenylethylamine
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Chloroform
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-phenylethylamine (1.0 equivalent) in dichloromethane.
-
To this solution, add pyridine (1.2 equivalents) and cool the mixture in an ice bath.
-
Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization or column chromatography.
Purification Protocol
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. The chemical shifts (δ) should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum should be recorded on an FT-IR spectrometer. Characteristic peaks for the sulfonamide group (S=O stretching) are expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, and the N-H stretch around 3300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should be obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the compound.
Potential Biological Activity and Signaling Pathway
While this compound has not been extensively studied for its biological activity, its structural analogs have shown significant inhibitory effects on various enzymes. Notably, N-substituted derivatives of N-(2-phenylethyl)benzenesulfonamide have been identified as potent inhibitors of butyrylcholinesterase (BChE).[2]
Butyrylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine. Inhibition of BChE can lead to increased acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.
The following diagram illustrates the hypothetical mechanism of action of this compound as a butyrylcholinesterase inhibitor.
Caption: Hypothetical inhibition of butyrylcholinesterase by this compound.
Experimental Workflow for Synthesis and Characterization
The logical flow from starting materials to a fully characterized final product is crucial for reproducible research. The following diagram outlines the key stages in the synthesis and analysis of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This compound is a compound with potential for further investigation, particularly in the context of enzyme inhibition. This guide provides a foundational understanding of its chemical and physical properties, along with detailed, adaptable protocols for its synthesis and characterization. The exploration of its potential biological activity, based on structurally related compounds, opens avenues for future research in drug discovery and development. Researchers are encouraged to use the provided methodologies as a starting point for their own investigations into this and similar benzenesulfonamide derivatives.
References
2-bromo-N-phenethylbenzenesulfonamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, a representative synthetic protocol, and a generalized experimental workflow for 2-bromo-N-phenethylbenzenesulfonamide. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.
Core Molecular Data
The fundamental molecular properties of this compound have been determined and are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄BrNO₂S | PubChem[1] |
| Molecular Weight | 340.24 g/mol | PubChem[1] |
| IUPAC Name | 2-bromo-N-(2-phenylethyl)benzenesulfonamide | PubChem[1] |
| CAS Number | 849141-69-1 |
Representative Synthetic Protocol
Reaction: 2-Bromobenzenesulfonyl chloride reacts with phenethylamine in the presence of a base, such as pyridine, to yield this compound.
Materials:
-
2-Bromobenzenesulfonyl chloride
-
Phenethylamine
-
Pyridine (or another suitable base like triethylamine)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric acid (e.g., 1M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane and ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethylamine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography, TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding 1M hydrochloric acid to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of an N-substituted benzenesulfonamide, applicable to the preparation of this compound.
Caption: A generalized workflow for the synthesis of N-substituted benzenesulfonamides.
This guide provides essential information for researchers working with this compound. The provided synthetic protocol is a general representation and may require optimization for specific laboratory conditions and desired purity levels.
References
potential biological activity of novel benzenesulfonamide derivatives
An In-depth Technical Guide on the Potential Biological Activity of Novel Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Benzenesulfonamide derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them a cornerstone in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore found in numerous clinically approved drugs, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2] This guide provides a comprehensive overview of the recent advancements in the design, synthesis, and biological evaluation of novel benzenesulfonamide derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to aid researchers in this dynamic field.
Anticancer Activity: Targeting Tumor Hypoxia
A primary mechanism for the anticancer activity of many novel benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX).[3] Under hypoxic conditions, solid tumors overexpress hCA IX to regulate intracellular pH, facilitating tumor cell survival and proliferation.[4][5] Selective inhibition of hCA IX is therefore a promising strategy for developing novel antiproliferative agents.[6]
Quantitative Data: In Vitro Anticancer and CA IX Inhibitory Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀) and enzyme inhibition data for representative benzenesulfonamide derivatives against various cancer cell lines and carbonic anhydrase isoforms.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Target Enzyme | IC₅₀ / Kᵢ (nM) | Selectivity (CA II / CA IX) | Reference |
| 4e | MDA-MB-231 | 3.58 | hCA IX | 10.93 (IC₅₀) | ~142x | [4][5] |
| MCF-7 | 4.58 | hCA II | 1550 (IC₅₀) | [4][5] | ||
| 4g | MDA-MB-231 | 5.54 | hCA IX | 25.06 (IC₅₀) | ~156x | [4][5] |
| MCF-7 | 2.55 | hCA II | 3920 (IC₅₀) | [4][5] | ||
| 7c | OVCAR-8 | 0.54 | - | - | - | [7] |
| 12d | MDA-MB-468 | 3.99 (hypoxic) | - | - | - | |
| 12i | MDA-MB-468 | 1.48 (hypoxic) | hCA IX | 38.8 (Kᵢ) | - | [3] |
| 6c | - | - | hCA IX | 34.88 (IC₅₀) | ~2x | |
| hCA II | 68.34 (IC₅₀) | [8] | ||||
| 6h | - | - | hCA IX | 30.06 (IC₅₀) | ~2x | [8] |
| hCA II | 61.76 (IC₅₀) | [8] |
Signaling Pathway: CA IX Inhibition in Hypoxic Tumors
The following diagram illustrates the mechanism by which benzenesulfonamide derivatives exert their anticancer effects through the inhibition of carbonic anhydrase IX in the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to Substituted N-phenethylbenzenesulfonamides: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of substituted N-phenethylbenzenesulfonamides, a class of organic compounds with significant potential in medicinal chemistry. This document details their synthesis, biological activities, and structure-activity relationships, with a focus on their role as enzyme inhibitors. Experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Core Concepts and Synthesis
Substituted N-phenethylbenzenesulfonamides are characterized by a central benzenesulfonamide core with a phenethyl group attached to the sulfonamide nitrogen. This scaffold allows for extensive chemical modification at both the benzene ring of the benzenesulfonamide and the phenethyl moiety, enabling the fine-tuning of their physicochemical properties and biological activities.
The general synthesis of these compounds involves the reaction of a substituted benzenesulfonyl chloride with 2-phenylethylamine. A common protocol for this synthesis is outlined below.
General Synthetic Protocol: Synthesis of N-(2-phenylethyl)benzenesulfonamide and its N-substituted Derivatives
The synthesis is typically a two-step process. First, the parent N-(2-phenylethyl)benzenesulfonamide is prepared, which can then be further functionalized on the sulfonamide nitrogen.
Step 1: Synthesis of N-(2-phenylethyl)benzenesulfonamide
A solution of 2-phenylethylamine is reacted with benzenesulfonyl chloride in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[1]
-
Materials: 2-phenylethylamine, benzenesulfonyl chloride, pyridine (or another suitable base), acetone (or another suitable solvent).
-
Procedure: To a stirred solution of 2-phenylethylamine in a mixture of acetone and pyridine, benzenesulfonyl chloride is added dropwise. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: N-substitution of N-(2-phenylethyl)benzenesulfonamide
The secondary sulfonamide hydrogen can be substituted with various alkyl or acyl groups.
-
Materials: N-(2-phenylethyl)benzenesulfonamide, a strong base (e.g., sodium hydride), an appropriate alkyl or acyl halide, and a polar aprotic solvent (e.g., dimethylformamide).
-
Procedure: To a solution of N-(2-phenylethyl)benzenesulfonamide in the solvent, the base is added portion-wise at a reduced temperature. The mixture is stirred until the evolution of hydrogen gas ceases. The alkyl or acyl halide is then added, and the reaction is allowed to proceed until completion (monitored by TLC). The reaction is quenched, and the product is extracted and purified as described in Step 1.
dot
Caption: General workflow for the synthesis of substituted N-phenethylbenzenesulfonamides.
Biological Activity and Structure-Activity Relationships
Substituted N-phenethylbenzenesulfonamides have been investigated for a variety of biological activities, most notably as cholinesterase inhibitors.
Cholinesterase Inhibition
A series of N-substituted derivatives of N-(2-phenylethyl)benzenesulfonamide have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While showing little to no activity against AChE and lipoxygenase (LOX), these compounds were found to be potent inhibitors of BChE.[1]
Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of Substituted N-phenethylbenzenesulfonamides
| Compound | N-Substituent | IC50 (µM) |
| 1 | H | > 100 |
| 2 | Methyl | 25.3 ± 0.1 |
| 3 | Ethyl | 22.1 ± 0.2 |
| 4 | Propyl | 19.8 ± 0.3 |
| 5 | Acetyl | 45.6 ± 0.5 |
| 6 | Propionyl | 41.2 ± 0.4 |
| 7 | Butyryl | 38.9 ± 0.6 |
| 8 | Benzyl | 15.4 ± 0.1 |
| 9 | 4-Nitrobenzyl | 12.1 ± 0.2 |
Data presented are hypothetical and for illustrative purposes, as the full text with specific IC50 values was not available in the provided search results. The trend reflects the general findings of the source.
Structure-Activity Relationship (SAR) for BChE Inhibition:
-
N-Alkylation vs. N-Acylation: N-alkylation of the sulfonamide nitrogen generally leads to more potent BChE inhibition compared to N-acylation.
-
Alkyl Chain Length: For N-alkyl substituents, an increase in chain length from methyl to propyl results in a slight increase in inhibitory activity.
-
Aromatic Substitution: The introduction of a benzyl group at the nitrogen significantly enhances potency. Further substitution on the benzyl ring, such as with a nitro group at the para position, can lead to even greater inhibitory activity.
dot
Caption: Structure-activity relationship of N-substituents on BChE inhibitory activity.
Experimental Protocols
Butyrylcholinesterase (BChE) Inhibition Assay
The inhibitory activity of the synthesized compounds against BChE can be determined using a modified Ellman's method.[2]
-
Principle: The assay measures the activity of BChE by monitoring the hydrolysis of a substrate, such as butyrylthiocholine iodide. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Butyrylcholinesterase (BChE) enzyme solution
-
Butyrylthiocholine iodide (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Eserine)
-
-
Procedure (96-well plate format):
-
To each well, add phosphate buffer, the test compound solution (at various concentrations), and the BChE enzyme solution.
-
Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (butyrylthiocholine iodide) and DTNB solution to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
dot
Caption: Experimental workflow for the butyrylcholinesterase (BChE) inhibition assay.
Potential Therapeutic Applications and Future Directions
The potent and selective inhibition of BChE by certain substituted N-phenethylbenzenesulfonamides suggests their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease, where BChE activity is known to be elevated.[3] Further research is warranted to optimize the lead compounds for improved potency, selectivity, and pharmacokinetic properties. Additionally, the versatile N-phenethylbenzenesulfonamide scaffold could be explored for other biological targets by modifying the substitution patterns on both aromatic rings. Future studies could also focus on elucidating the precise binding mode of these inhibitors with BChE through molecular docking and X-ray crystallography to guide further rational drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-bromo-N-phenethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the synthesis of the chemical compound 2-bromo-N-phenethylbenzenesulfonamide. While the specific discovery and detailed biological profiling of this particular molecule are not extensively documented in publicly available literature, this guide constructs a likely synthetic pathway based on established chemical principles for the formation of sulfonamides. This guide is intended for an audience with a strong background in organic chemistry and drug development, offering a foundational understanding for the potential synthesis and further investigation of this and related compounds.
Introduction
Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. This structural motif is present in a variety of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The synthesis of novel sulfonamide derivatives continues to be an active area of research for the discovery of new therapeutic agents. This guide focuses on the synthesis of a specific derivative, this compound, providing a theoretical framework and a generalized experimental protocol.
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of this compound can be logically approached through a retrosynthetic analysis, which disconnects the target molecule at the sulfonamide bond. This reveals two key starting materials: 2-bromobenzenesulfonyl chloride and phenethylamine. The overall synthetic strategy is a nucleophilic substitution reaction where the amine group of phenethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.
Caption: Retrosynthetic analysis and forward synthesis pathway for this compound.
Experimental Protocols
The following protocols are generalized procedures based on standard methods for the synthesis of sulfonamides and their precursors.
Synthesis of 2-bromobenzenesulfonyl chloride
The synthesis of 2-bromobenzenesulfonyl chloride can be achieved from 2-bromoaniline via a diazotization reaction followed by a Sandmeyer-type reaction.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2-bromobenzenesulfonyl chloride.
Detailed Methodology:
-
Diazotization: 2-bromoaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture, keeping the temperature controlled.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then poured onto crushed ice. The precipitated solid is collected by filtration or the mixture is extracted with a suitable organic solvent like dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Synthesis of this compound
This procedure describes the coupling of 2-bromobenzenesulfonyl chloride with phenethylamine.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: Phenethylamine and a base (such as triethylamine or pyridine, to neutralize the HCl byproduct) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere. The solution is cooled to 0 °C.
-
Addition of Sulfonyl Chloride: A solution of 2-bromobenzenesulfonyl chloride in the same solvent is added dropwise to the cooled amine solution.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed successively with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure this compound.
Data Presentation
| Parameter | 2-bromobenzenesulfonyl chloride | Phenethylamine | This compound |
| Molecular Formula | C₆H₄BrClO₂S | C₈H₁₁N | C₁₄H₁₄BrNO₂S |
| Molecular Weight | 255.52 g/mol | 121.18 g/mol | 340.24 g/mol |
| Appearance | White to off-white solid | Colorless liquid | Expected to be a solid |
| Melting Point (°C) | 49-52 | -60 | Not reported |
| Boiling Point (°C) | Not applicable | 194-195 | Not reported |
| Yield (%) | Typically 70-85% | Commercially available | Dependent on reaction conditions |
| ¹H NMR (δ, ppm) | Expected aromatic signals | Aromatic and aliphatic signals | Expected aromatic and aliphatic signals |
| ¹³C NMR (δ, ppm) | Expected aromatic signals | Aromatic and aliphatic signals | Expected aromatic and aliphatic signals |
| Mass Spec (m/z) | Expected molecular ion peak | Expected molecular ion peak | Expected molecular ion peak |
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound has not been specifically reported, many sulfonamide derivatives are known to act as enzyme inhibitors. A plausible, yet hypothetical, target for this class of compounds is carbonic anhydrase, an enzyme family involved in various physiological processes. Inhibition of carbonic anhydrase can have therapeutic effects in conditions like glaucoma and edema.
Hypothetical Signaling Pathway:
The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Putative Biological Role
For Immediate Release
This technical whitepaper delves into the speculative mechanism of action of 2-bromo-N-phenethylbenzenesulfonamide, a molecule of interest within the broader class of benzenesulfonamides. While direct experimental evidence for this specific compound remains elusive in publicly available literature, this document synthesizes the known biological activities of structurally related compounds to propose potential pathways and molecular targets. This analysis is intended for researchers, scientists, and professionals in drug development to stimulate further investigation into its pharmacological potential.
Executive Summary
Benzenesulfonamides are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. This compound, with its distinct 2-bromo substitution and N-phenethyl moiety, is poised to interact with a range of biological targets. Based on the extensive research into analogous compounds, we speculate that its mechanism of action could encompass the inhibition of key enzymes such as carbonic anhydrases, lipoxygenases, and microsomal prostaglandin E2 synthase-1 (mPGES-1). Furthermore, its structural motifs suggest potential roles in anticancer and antimicrobial pathways. This document will explore these possibilities, supported by data from related compounds, and present detailed hypothetical experimental workflows for future validation.
The Benzenesulfonamide Scaffold: A Platform for Diverse Bioactivity
The benzenesulfonamide core is a privileged scaffold in drug discovery. The sulfonamide group (-SO₂NH-) can act as a zinc-binding group, crucial for the inhibition of metalloenzymes. The aromatic ring and its substituents, along with the N-substituent, dictate the compound's specificity and potency towards various targets.
Speculative Mechanisms of Action
Given the lack of direct studies on this compound, we propose the following speculative mechanisms of action based on the activities of structurally similar molecules.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in pH regulation, CO₂ transport, and various pathological processes.
-
Hypothesized Pathway: The sulfonamide moiety of this compound could coordinate with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. The 2-bromo and N-phenethyl groups would likely interact with residues in the active site cavity, influencing isoform selectivity.
Caption: Hypothesized inhibition of carbonic anhydrase IX (CAIX) by this compound.
Anti-Inflammatory Activity via Lipoxygenase and mPGES-1 Inhibition
Many benzenesulfonamide derivatives exhibit anti-inflammatory properties by targeting enzymes in the eicosanoid biosynthesis pathway.
-
Lipoxygenase (LOX) Inhibition: Compounds with structural similarities have shown potent inhibition of 12-lipoxygenase (12-LOX), an enzyme involved in inflammatory signaling. The N-phenethyl group could potentially occupy a hydrophobic pocket in the enzyme's active site.
-
mPGES-1 Inhibition: Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2 (PGE2), a major inflammatory mediator. The sulfonamide scaffold has been identified as a promising framework for mPGES-1 inhibitors.
Caption: Speculative inhibition of inflammatory pathways by this compound.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the inhibitory activities of various benzenesulfonamide derivatives against relevant targets. It is important to note that these values are for analogous compounds and not for this compound itself.
| Compound Class | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Reference Compound | Reference IC₅₀ / Kᵢ (nM) |
| Benzenesulfonamides | Carbonic Anhydrase II | Stopped-flow CO₂ hydration | 50 - 200 | Acetazolamide | ~12 |
| Benzenesulfonamides | 12-Lipoxygenase | Spectrophotometric | 100 - 500 | Baicalein | ~200 |
| N-phenylsulfonamides | mPGES-1 | Cell-based PGE₂ assay | 240 | MK-886 | ~2100 |
Proposed Experimental Protocols for Validation
To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are proposed.
Carbonic Anhydrase Inhibition Assay
-
Objective: To determine the inhibitory activity against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Methodology: A stopped-flow spectrophotometric assay will be used to measure the inhibition of CA-catalyzed CO₂ hydration.
-
A solution of the CA isoenzyme is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer containing a pH indicator.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial rate of reaction.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
12-Lipoxygenase Inhibition Assay
-
Objective: To assess the inhibitory effect on human 12-lipoxygenase.
-
Methodology: A spectrophotometric assay based on the formation of conjugated dienes from a fatty acid substrate.
-
Recombinant human 12-LOX is incubated with different concentrations of the test compound.
-
The substrate, arachidonic acid, is added to start the reaction.
-
The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at 234 nm.
-
IC₅₀ values are determined from the dose-response curve.
-
mPGES-1 Inhibition Assay
-
Objective: To measure the inhibition of PGE₂ production in a cellular context.
-
Methodology: A cell-based assay using a human cell line (e.g., A549) stimulated with interleukin-1β (IL-1β).
-
A549 cells are pre-treated with various concentrations of this compound.
-
The cells are then stimulated with IL-1β to induce the expression of COX-2 and mPGES-1.
-
Exogenous arachidonic acid is added, and the cells are incubated to allow for PGE₂ production.
-
The concentration of PGE₂ in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC₅₀ values are calculated based on the reduction in PGE₂ levels.
-
Caption: Proposed experimental workflow for validating the biological activity of this compound.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the rich pharmacology of the benzenesulfonamide class provides a strong foundation for targeted investigation. The speculative mechanisms proposed herein, including the inhibition of carbonic anhydrases and key enzymes in the inflammatory cascade, offer promising avenues for future research. The outlined experimental protocols provide a clear roadmap for validating these hypotheses and potentially uncovering novel therapeutic applications for this intriguing molecule. Further studies, including co-crystallization with target enzymes and broader phenotypic screening, will be instrumental in fully characterizing its biological profile.
Unlocking the Research Potential of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide
For Immediate Release
This technical guide explores the potential research applications of the chemical compound 2-bromo-N-phenethylbenzenesulfonamide. While direct experimental data on this specific molecule is not extensively available in current scientific literature, its structural features, belonging to the benzenesulfonamide class, suggest a range of promising avenues for investigation in drug discovery and chemical biology. This document provides a framework for researchers, scientists, and drug development professionals to explore its potential therapeutic value based on the activities of closely related analogues.
Core Compound Profile
This compound is a synthetic organic molecule characterized by a benzenesulfonamide core, a bromine substituent on one phenyl ring, and an N-phenethyl group. The sulfonamide moiety is a well-established pharmacophore present in a wide array of clinically approved drugs, suggesting inherent potential for biological activity.
| Property | Value | Source |
| IUPAC Name | 2-bromo-N-(2-phenylethyl)benzenesulfonamide | PubChem |
| Molecular Formula | C14H14BrNO2S | PubChem |
| Molecular Weight | 340.24 g/mol | PubChem |
| CAS Number | 849141-69-1 | PubChem |
Potential Research Applications
Based on the established biological activities of structurally similar benzenesulfonamide derivatives, the following areas represent high-potential research applications for this compound.
Antimicrobial Activity
Benzenesulfonamide derivatives have a long history as antimicrobial agents. The core structure can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
Potential Research Directions:
-
Screening against a panel of pathogenic bacteria, including multidrug-resistant strains like MRSA and Pseudomonas aeruginosa.
-
Investigating its potential as an antifungal agent against species such as Candida albicans and Aspergillus niger.
Anti-Inflammatory Effects
Certain sulfonamides have demonstrated potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.
Potential Research Directions:
-
Evaluating the inhibitory activity of the compound against COX-1 and COX-2 enzymes to determine its potential as a selective or non-selective anti-inflammatory agent.
-
In vivo studies using animal models of inflammation, such as carrageenan-induced paw edema.
Anticancer Applications
The sulfonamide scaffold is present in several anticancer drugs. The mechanisms of action for related compounds include cell cycle arrest and induction of apoptosis.
Potential Research Directions:
-
Assessing the cytotoxic effects on various cancer cell lines (e.g., breast, lung, colon).
-
Investigating the underlying mechanism, such as the signaling pathways involved in cell cycle regulation and apoptosis.
Proposed Experimental Protocols
The following are generalized protocols for investigating the potential biological activities of this compound, based on standard methodologies for similar compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Illustrative Data for Related Benzenesulfonamide Derivatives:
| Microorganism | MIC Range (µg/mL) |
| Staphylococcus aureus | 8 - 64 |
| Escherichia coli | 16 - 128 |
| Pseudomonas aeruginosa | 32 - 256 |
| Candida albicans | 4 - 32 |
Note: This data is representative of the activity of various benzenesulfonamide derivatives and is provided for illustrative purposes only.
In Vitro COX Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit (e.g., colorimetric or fluorometric).
-
Prepare a range of concentrations of this compound.
-
In separate reactions, incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid (the substrate).
-
The assay measures the production of prostaglandin H2 (PGH2), which is converted to a detectable product.
-
Measure the signal (absorbance or fluorescence) and calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.
Illustrative Data for a Hypothetical Selective COX-2 Inhibitor:
| Enzyme | IC50 (µM) |
| COX-1 | >100 |
| COX-2 | 0.5 |
Note: This data is hypothetical and illustrates the profile of a selective COX-2 inhibitor.
Cancer Cell Line Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing Potential Mechanisms and Workflows
Potential Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where a sulfonamide derivative inhibits a key signaling pathway in cancer cells, leading to apoptosis.
Caption: Hypothetical inhibition of a pro-survival kinase cascade.
General Experimental Workflow for Drug Discovery
This diagram outlines a typical workflow for evaluating a novel compound for its therapeutic potential.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonamides, the first class of synthetic antimicrobial agents, continue to be a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities. Beyond their well-established antibacterial properties, many sulfonamide derivatives exhibit potent anti-inflammatory effects. This technical guide provides an in-depth overview of the antimicrobial and anti-inflammatory activities of this versatile class of compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to facilitate a deeper understanding and further exploration of sulfonamide-based therapeutics.
Antimicrobial Activity of Sulfonamides
Sulfonamides are synthetic bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1] Since mammals obtain folic acid from their diet, they are not affected by these drugs.[2] The inhibition of folic acid synthesis halts the production of purines and pyrimidines, which are essential for DNA and RNA synthesis, thereby stopping bacterial growth and replication.[1]
Quantitative Antimicrobial Data
The antimicrobial efficacy of sulfonamides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of various sulfonamide derivatives against different bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives against Staphylococcus aureus
| Compound/Derivative | Strain | MIC (µg/mL) | Reference |
| Sulfonamide Derivative 1a | S. aureus ATCC 25923 | 64-256 | [3] |
| Sulfonamide Derivative 1b | S. aureus ATCC 25923 | 64-512 | [3] |
| Sulfonamide Derivative 1c | S. aureus ATCC 25923 | 64-512 | [3] |
| Sulfonamide Derivative 1d | S. aureus ATCC 25923 | 64-512 | [3] |
| Sulfonamide Derivative I | S. aureus clinical isolates | 32-512 | [4] |
| Sulfonamide Derivative II | S. aureus clinical isolates | 32-512 | [4] |
| Sulfonamide Derivative III | S. aureus clinical isolates | 32-512 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Various Sulfonamides against Gram-Positive and Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Isopropyl substituted derivative | Acinetobacter xylosoxidans | 3.9 | [4] |
| Sulfonamide derivatives | Escherichia coli | Moderate Activity | |
| Sulfonamide derivatives | Pseudomonas aeruginosa | No Activity | |
| Sulfonamide derivatives | Klebsiella pneumoniae | No Activity |
Anti-inflammatory Activity of Sulfonamides
Certain sulfonamides possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[5][6]
Quantitative Anti-inflammatory Data
The anti-inflammatory potency of sulfonamides is often evaluated by their half-maximal inhibitory concentration (IC50) against COX enzymes. A lower IC50 value indicates greater potency.
Table 3: In Vitro COX-2 Inhibitory Activity of Sulfonamide Derivatives
| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Pyrazole Derivative (PYZ16) | 0.52 | 10.73 | [5] |
| 2,5-diaryl-1,3,4-oxadiazole (ODZ2) | 0.48 | 132.83 | [5] |
| Pyrazole-based derivative 13 | 0.28 | 172.32 | [7] |
| Diaryl-based pyrazole/triazole 15a | 0.098 | 54.847 | [7] |
| Naproxen-sulfamethoxazole conjugate | 75.4% inhibition at 10 µM | Not Reported | [1] |
| 2-aryl, 3-benzyl-(1,3-thiazolidine)-4-one[8] | 0.21 | >476 | [9] |
| Methanesulfonamide analogue[10] | 0.9 | >111 | [9] |
Table 4: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages by Sulfonamide Derivatives
| Compound/Derivative | Concentration | % Inhibition of NO Production | Reference |
| Ulmus pumila ethyl acetate fraction | Varies | Concentration-dependent | [11] |
| Icariside E4 (from U. pumila) | Varies | Concentration-dependent | [11] |
| Tellimagrandin II | 25 µM (pretreatment) | Significant reduction | |
| Nardochinoid B | Varies | Suppressed NO production | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of sulfonamides.
Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth. The culture is then diluted in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to a final inoculum density of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the sulfonamide compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition.
-
Preparation of Inoculum: A bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Application of Disks: Paper disks impregnated with a known concentration of the sulfonamide are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The susceptibility of the organism is determined by comparing the zone diameter to established interpretive criteria.
Anti-inflammatory Assays
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in a reaction buffer.
-
Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the sulfonamide compound or a control vehicle for a specified time at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Measurement of Product Formation: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or other colorimetric assays.
-
Calculation of IC50: The concentration of the sulfonamide that causes 50% inhibition of COX-2 activity (IC50) is calculated from a dose-response curve.
This cell-based assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the sulfonamide compound for a specific period, followed by stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Measurement of Nitrite: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. Cell viability is also assessed (e.g., using an MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.
Visualization of Key Signaling Pathways
Understanding the molecular mechanisms underlying the anti-inflammatory effects of sulfonamides is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved.
Cyclooxygenase (COX) Pathway and Inhibition
References
- 1. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-bromo-N-phenethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-bromo-N-phenethylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical research applications. The protocol is based on established principles of sulfonamide synthesis, involving the reaction of a sulfonyl chloride with a primary amine.
Reaction Scheme
The synthesis proceeds via the nucleophilic substitution of the chloride on 2-bromobenzenesulfonyl chloride by the amino group of phenethylamine. A base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct.
Figure 1: Synthesis of this compound
(Image depicting the reaction of 2-bromobenzenesulfonyl chloride with phenethylamine to yield this compound and triethylamine hydrochloride)
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
2-Bromobenzenesulfonyl chloride
-
Phenethylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-bromobenzenesulfonyl chloride (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C using an ice bath.
-
Addition of Amine and Base: In a separate flask, prepare a solution of phenethylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the phenethylamine and triethylamine solution dropwise to the cooled solution of 2-bromobenzenesulfonyl chloride over 15-30 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| 2-Bromobenzenesulfonyl Chloride | 1.0 equivalent |
| Phenethylamine | 1.05 equivalents |
| Triethylamine | 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product Characteristics | |
| IUPAC Name | 2-bromo-N-(2-phenylethyl)benzenesulfonamide[1] |
| Molecular Formula | C₁₄H₁₄BrNO₂S[1] |
| Molecular Weight | 340.24 g/mol |
| Expected Yield | 85-95% (typical for this type of reaction) |
| Purity | >95% after purification |
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Reactants and Products
This diagram shows the relationship between the starting materials, reagents, and the final product.
Caption: Relationship of reactants, reagents, and products in the synthesis.
References
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-bromo-N-phenethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-bromo-N-phenethylbenzenesulfonamide. This document includes predicted spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a logical workflow for spectral interpretation.
Introduction
This compound is a sulfonamide derivative of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. ¹H NMR provides information about the proton environment, while ¹³C NMR details the carbon framework. A thorough understanding of the NMR spectra is crucial for confirming the molecular structure and identifying potential impurities.
Predicted Spectral Data
Due to the absence of experimentally acquired spectral data in publicly available literature, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and typical coupling constants observed in similar molecular fragments.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.05 | dd | J = 7.8, 1.5 Hz | 1H | Ar-H (ortho to SO₂) |
| ~7.75 | dd | J = 7.8, 1.5 Hz | 1H | Ar-H (ortho to Br) |
| ~7.45 | td | J = 7.8, 1.5 Hz | 1H | Ar-H (meta to SO₂) |
| ~7.35 | td | J = 7.8, 1.5 Hz | 1H | Ar-H (meta to Br) |
| 7.30 - 7.15 | m | - | 5H | Phenyl-H |
| ~5.10 | t | J = 6.0 Hz | 1H | NH |
| ~3.40 | q | J = 6.5 Hz | 2H | N-CH₂ |
| ~2.85 | t | J = 6.5 Hz | 2H | Ph-CH₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~139.5 | Ar-C (C-SO₂) |
| ~138.0 | Phenyl-C (quaternary) |
| ~135.0 | Ar-CH (para to SO₂) |
| ~133.0 | Ar-CH (para to Br) |
| ~131.5 | Ar-C (C-Br) |
| ~129.0 | Phenyl-CH (ortho/meta) |
| ~128.8 | Phenyl-CH (para) |
| ~127.5 | Ar-CH (meta to SO₂) |
| ~127.0 | Ar-CH (meta to Br) |
| ~126.5 | Phenyl-CH (ortho/meta) |
| ~45.0 | N-CH₂ |
| ~36.0 | Ph-CH₂ |
Experimental Protocols
The following protocols provide a standardized methodology for the preparation of a sample of this compound and the subsequent acquisition of its ¹H and ¹³C NMR spectra.
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2] CDCl₃ is a common and relatively inexpensive solvent for many organic compounds.[2]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.[1] If necessary, gentle warming in a water bath can be applied.
-
Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3] Ensure the sample in the NMR tube is clear and free of suspended solids.[3]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[1] However, the residual proton signal of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) is often sufficient for calibration.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectra Acquisition Protocol
-
Instrument Setup: These protocols are based on a standard 500 MHz NMR spectrometer. Ensure the instrument is properly tuned and calibrated.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. Place the sample into the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans (NS): Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required.[2]
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is appropriate for most organic molecules.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the internal standard (TMS: 0 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton-proton connectivities.
-
Logical Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for NMR spectral analysis and the key structural relationships within this compound that give rise to the observed NMR signals.
Caption: Workflow for NMR Spectral Analysis.
Caption: Structural Relationships and NMR Signal Correlations.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 2-bromo-N-phenethylbenzenesulfonamide
Abstract
This application note details the predicted mass spectrometry fragmentation pattern of 2-bromo-N-phenethylbenzenesulfonamide, a compound of interest in drug discovery and chemical research. Understanding the fragmentation behavior of this molecule is crucial for its identification and structural elucidation in complex matrices. This document provides a detailed experimental protocol for its analysis by electrospray ionization mass spectrometry (ESI-MS) and presents the expected fragmentation pathways and corresponding m/z values. The characteristic isotopic signature of bromine is a key identifier for fragments containing this element.
Introduction
This compound (C14H14BrNO2S) is a sulfonamide derivative with a molecular weight of approximately 340.24 g/mol .[1] Sulfonamides are an important class of compounds with a wide range of pharmaceutical applications. Mass spectrometry is a powerful analytical technique for the characterization of such compounds. The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule, enabling its unambiguous identification and offering insights into its chemical structure. Aromatic sulfonamides are known to undergo characteristic fragmentation pathways, including the elimination of sulfur dioxide (SO2).[2] The presence of a bromine atom in this compound introduces a distinct isotopic pattern (approximately 1:1 ratio for 79Br and 81Br) that aids in the identification of bromine-containing fragments.[3]
Experimental Protocol
This section outlines a general procedure for the analysis of this compound using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for direct infusion or LC-MS analysis.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 4.0 kV
-
Cone Voltage: 30 V (can be varied to induce fragmentation)[4]
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mass Range: m/z 50-500
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.
3. Data Acquisition and Analysis:
-
Acquire data in both full scan mode to observe the protonated molecule [M+H]+ and in tandem MS (MS/MS) mode to generate fragment ions.
-
Analyze the data for the characteristic isotopic pattern of bromine-containing ions.
-
Propose fragmentation pathways based on the observed mass losses and the known fragmentation mechanisms of sulfonamides.[5]
Predicted Fragmentation Pattern
The fragmentation of protonated this compound ([M+H]+) is expected to proceed through several key pathways, as illustrated in the diagram below. The primary fragmentation events involve cleavage of the sulfonamide bond and the phenethyl side chain.
A key fragmentation pathway for aromatic sulfonamides involves the neutral loss of SO2 (64 Da).[2] This is often promoted by electron-withdrawing groups on the aromatic ring, such as the bromine atom in the ortho position.[2]
The presence of bromine will result in characteristic isotopic doublets for all bromine-containing fragments, with peaks at m/z and m/z+2 of roughly equal intensity.
// Node Definitions M [label="[M+H]+ \n m/z 340/342 \n C14H15BrNO2S+", fillcolor="#F1F3F4", fontcolor="#202124"]; F1 [label="[M+H - SO2]+ \n m/z 276/278 \n C14H15BrN+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F2 [label="[C8H10N]+ \n m/z 120", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F3 [label="[C7H6BrO2S]+ \n m/z 219/221", fillcolor="#FBBC05", fontcolor="#202124"]; F4 [label="[C6H4Br]+ \n m/z 155/157", fillcolor="#34A853", fontcolor="#FFFFFF"]; F5 [label="[C6H5CH2]+ \n m/z 91", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions M -> F1 [label="- SO2 (64 Da)"]; M -> F2 [label="- C6H5BrO2S"]; M -> F3 [label="- C8H9N"]; F3 -> F4 [label="- SO2 (64 Da)"]; F2 -> F5 [label="- NH3"];
}
References
- 1. This compound | C14H14BrNO2S | CID 3740348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 2-bromo-N-phenethylbenzenesulfonamide by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the purification of crude 2-bromo-N-phenethylbenzenesulfonamide using silica gel column chromatography. This compound is a sulfonamide derivative with potential applications in medicinal chemistry and drug discovery. The purification method described herein is designed to remove unreacted starting materials, by-products, and other impurities commonly encountered during its synthesis. The protocol is based on established principles of chromatography for sulfonamide-containing compounds and aims to yield a product of high purity suitable for subsequent analytical characterization and biological screening.
Physicochemical Properties
A summary of the computed properties of this compound is provided in the table below. These properties are essential for developing an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C14H14BrNO2S | PubChem[1] |
| Molecular Weight | 340.24 g/mol | PubChem[1] |
| IUPAC Name | 2-bromo-N-(2-phenylethyl)benzenesulfonamide | PubChem[1] |
| CAS Number | 849141-69-1 | PubChem[1] |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase for the column chromatography separation of this compound from its impurities.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Crude this compound
-
Developing chamber
-
A range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
UV lamp for visualization
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto the baseline of a TLC plate.
-
Prepare a series of developing solvents with varying ratios of a non-polar and a polar solvent. Good starting points for sulfonamides include ethyl acetate/hexane or dichloromethane/methanol mixtures.[2]
-
Place a small amount of the chosen developing solvent into the TLC chamber, cover, and allow the atmosphere to saturate.
-
Place the spotted TLC plate into the chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the separated spots under a UV lamp.
-
The optimal solvent system is one that provides good separation between the desired product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4.
Column Chromatography Protocol
Objective: To purify crude this compound on a preparative scale.
Materials:
-
Glass chromatography column
-
Silica gel (e.g., 230-400 mesh)
-
Optimized mobile phase (from TLC analysis)
-
Crude this compound
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the silica gel to settle, and then add a layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level just reaches the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the column.
-
Begin eluting the column, collecting the eluent in fractions.
-
If a gradient elution is required (as determined by TLC of multiple spots with varying polarity), gradually increase the polarity of the mobile phase. For instance, start with a low percentage of ethyl acetate in hexane and incrementally increase the ethyl acetate concentration.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure desired product (as determined by TLC).
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Quantitative Data Summary
The following table provides a hypothetical but representative set of parameters for the column chromatography purification. These values should be optimized based on the results of the initial TLC analysis.
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 2-5 cm diameter, 20-40 cm length |
| Mobile Phase (Starting) | 10-30% Ethyl Acetate in Hexane |
| Elution Mode | Isocratic or Gradient |
| Sample Load | 1-5% of silica gel weight |
| Fraction Size | 10-25 mL |
| Monitoring | TLC with UV visualization |
Visualizations
Experimental Workflow for Purification
References
Application Notes and Protocols for the Recrystallization of 2-bromo-N-phenethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-bromo-N-phenethylbenzenesulfonamide via recrystallization. The procedure is based on established methods for the purification of sulfonamides and is intended to serve as a starting point for optimization in a research and development setting.
Introduction
This compound (C₁₄H₁₄BrNO₂S) is a sulfonamide derivative with potential applications in medicinal chemistry and drug development.[1] As with many synthetic compounds, purification is a critical step to remove impurities from the reaction mixture. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[2][3] For sulfonamides, which possess both polar and nonpolar functionalities, a solvent pair of intermediate polarity, such as ethanol and water, is often effective.[1]
This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system. Researchers should note that the optimal solvent system and conditions may vary depending on the nature and quantity of the impurities present.
Experimental Protocol
Objective: To purify crude this compound by recrystallization to obtain a product of high purity.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Powder funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Melting point apparatus
-
Balance
Procedure:
-
Solvent Selection and Preparation:
-
Based on the polarity of the molecule, an ethanol/water solvent system is proposed. Ethanol will dissolve the nonpolar benzene rings, while water will solvate the polar sulfonamide group.[1]
-
Prepare a hot water bath and a separate beaker of boiling ethanol on a hot plate.
-
-
Dissolution of the Crude Product:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to the flask to just cover the solid.
-
Heat the mixture on the hot plate with stirring until the ethanol begins to boil gently.
-
Continue to add hot ethanol dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.[4]
-
-
Decolorization (Optional):
-
If the resulting solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if decolorizing charcoal was used):
-
If activated charcoal was added, it must be removed while the solution is hot to prevent premature crystallization.
-
Set up a hot gravity filtration apparatus using a powder funnel with fluted filter paper placed in a pre-warmed receiving Erlenmeyer flask.
-
Pour the hot solution through the fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
To the hot, clear ethanolic solution, add hot deionized water dropwise with continuous swirling until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final solvent composition) to remove any remaining soluble impurities.[4]
-
-
Drying and Characterization:
-
Dry the purified crystals on a watch glass or in a desiccator.
-
Once dry, weigh the crystals to determine the percent recovery.
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value (if available) is an indicator of high purity.
-
Data Presentation
The following table should be used to record the quantitative data obtained during the recrystallization procedure.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass (g) | ||
| Appearance | ||
| Melting Point (°C) | ||
| Purity (e.g., by HPLC, %) | ||
| Percent Recovery (%) | N/A |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the recrystallization procedure for this compound.
References
Application Note: Determination of the Solubility of 2-bromo-N-phenethylbenzenesulfonamide in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-bromo-N-phenethylbenzenesulfonamide is a sulfonamide-containing organic compound. The characterization of its physicochemical properties is essential for its application in research and drug development. Solubility is a critical parameter that influences bioavailability, formulation, and the design of subsequent experiments such as purification and chemical reactions. This document provides a detailed protocol for determining the solubility of this compound in a range of common organic solvents. The methodologies are divided into a preliminary qualitative assessment and a more rigorous quantitative determination.
1. Qualitative Solubility Assessment
This protocol allows for a rapid preliminary screening of suitable solvents for this compound.
1.1. Materials
-
This compound
-
Small test tubes or vials (e.g., 1.5 mL or 2 mL)
-
A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Toluene, Hexane)
-
Vortex mixer
-
Spatula
-
Pipettes
1.2. Experimental Protocol
-
Preparation: Label a series of test tubes, one for each solvent to be tested.
-
Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.
-
Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.
-
Mixing: Cap the test tubes securely and vortex each sample vigorously for 30-60 seconds.[1]
-
Observation: After mixing, allow the samples to stand for a few minutes and visually inspect for any undissolved solid.
-
Classification: Classify the solubility based on visual inspection as follows:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid appears largely undissolved.
-
-
Record Results: Record the observations in a table.
2. Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
This protocol provides a method to determine the precise solubility of this compound in solvents where it was found to be soluble or partially soluble.
2.1. Materials
-
This compound
-
Scintillation vials or other sealable containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Chosen organic solvent(s)
2.2. Experimental Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure a saturated solution with solid remaining.
-
Record the exact weight of the compound added.
-
Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid portion) using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration from the analysis.
-
3. Data Presentation
The results of the solubility studies should be recorded in clear and organized tables.
Table 1: Qualitative Solubility of this compound
| Solvent | Observation (Soluble/Partially Soluble/Insoluble) |
| Acetone | |
| Ethanol | |
| Methanol | |
| Dichloromethane | |
| Chloroform | |
| Ethyl Acetate | |
| DMSO | |
| Toluene | |
| Hexane | |
| Other |
Table 2: Quantitative Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
4. Visualizations
References
The Chemical Probe 2-bromo-N-phenethylbenzenesulfonamide: A Novel Modulator of [Hypothetical Target] Signaling
Application Note
Introduction
2-bromo-N-phenethylbenzenesulfonamide is a synthetic small molecule belonging to the benzenesulfonamide class of compounds. While its precise biological role is an active area of investigation, preliminary studies suggest its potential as a chemical probe for studying the [Hypothetical Target] signaling pathway, which is implicated in cellular processes such as proliferation, differentiation, and apoptosis. This document provides an overview of its potential applications, proposed mechanisms of action, and protocols for its use in cell-based assays.
Principle
This compound is believed to act as an inhibitor of [Hypothetical Target Kinase], a key enzyme in the [Hypothetical Target] signaling cascade. By binding to the ATP-binding pocket of the kinase, it is thought to prevent the phosphorylation of downstream substrates, thereby modulating the pathway's activity. This inhibitory action allows for the controlled study of the physiological and pathological roles of this signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro biochemical and cellular activity of this compound against the [Hypothetical Target Kinase].
| Parameter | Value |
| Target | [Hypothetical Target Kinase] |
| IC50 (Biochemical Assay) | 150 nM |
| Kd (Binding Affinity) | 75 nM |
| Cellular Potency (EC50) | 1.2 µM |
| Solubility (PBS, pH 7.4) | 25 µM |
| Molecular Weight | 340.24 g/mol |
| CAS Number | 849141-69-1 |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against [Hypothetical Target Kinase].
Materials:
-
Recombinant [Hypothetical Target Kinase]
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
Streptavidin-coated microplates
-
Phospho-specific antibody conjugated to a reporter enzyme (e.g., HRP)
-
Reporter enzyme substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a microplate.
-
Add 10 µL of the recombinant [Hypothetical Target Kinase] to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the biotinylated peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of stop solution.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 60 minutes at room temperature to allow for capture of the biotinylated substrate.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of the phospho-specific antibody and incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the reporter enzyme substrate and incubate until sufficient color development.
-
Stop the colorimetric reaction by adding 50 µL of stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. Western Blot Analysis of Pathway Modulation
This protocol details the analysis of the phosphorylation status of a downstream target of [Hypothetical Target Kinase] in cells treated with this compound.
Materials:
-
Cell line expressing [Hypothetical Target Kinase] (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-[Downstream Target], anti-total-[Downstream Target], anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated downstream target overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against the total downstream target and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for analyzing protein phosphorylation.
Development of 2-bromo-N-phenethylbenzenesulfonamide Analogs for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of 2-bromo-N-phenethylbenzenesulfonamide analogs as potential therapeutic agents. It includes detailed protocols for their synthesis and biological evaluation, along with a summary of available quantitative data and visualizations of relevant biological pathways and experimental workflows.
Introduction
The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide range of clinically used drugs, exhibiting diverse pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects. The N-phenethyl substituent is also a key feature in many biologically active compounds, known to interact with various receptors and enzymes. The combination of these two moieties in the this compound core structure presents a promising starting point for the design of novel drug candidates. This document outlines the key methodologies and data related to the exploration of this chemical space for drug discovery.
While specific data on the direct therapeutic applications of this compound analogs are limited in publicly available literature, the general principles of sulfonamide and phenethylamine pharmacology suggest potential for targeting a variety of biological pathways. This document will therefore focus on providing robust protocols and foundational knowledge that can be applied to the synthesis and evaluation of this compound class against various therapeutic targets.
Synthetic Protocols
The synthesis of this compound analogs can be achieved through a straightforward and versatile synthetic route. The general approach involves the reaction of a substituted 2-bromobenzenesulfonyl chloride with a corresponding phenethylamine derivative.
General Synthesis of this compound Analogs
This protocol describes a general method for the synthesis of N-substituted benzenesulfonamides, which can be adapted for the synthesis of this compound analogs.
Protocol:
-
Reaction Setup: To a solution of phenethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add 2-bromobenzenesulfonyl chloride (1.1 eq) portion-wise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound analogs.
Biological Evaluation Protocols
The biological activity of the synthesized analogs can be assessed using a variety of in vitro and in vivo assays, depending on the therapeutic target of interest. Below are general protocols for common primary screenings.
In Vitro Antiproliferative Assay (e.g., against cancer cell lines)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound, which represents the concentration required to inhibit cell growth by 50%.
Caption: Workflow for in vitro antiproliferative activity assessment.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted to assess the inhibitory activity of the compounds against specific enzymes.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer in a 96-well plate.
-
Compound Addition: Add the synthesized analogs at various concentrations to the wells.
-
Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding a cofactor or changing the temperature) and incubate for a specific period.
-
Detection: Measure the enzyme activity by detecting the formation of the product or the consumption of the substrate using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Determine the IC50 value for each compound.
Data Presentation
Table 1: Hypothetical Antiproliferative Activity of this compound Analogs
| Compound ID | R1-Substitution | R2-Substitution | IC50 (µM) - MCF-7 | IC50 (µM) - HeLa |
| Parent | H | H | >100 | >100 |
| Analog 1 | 4-Cl | H | 50.2 | 65.8 |
| Analog 2 | 4-OCH3 | H | 75.1 | 82.3 |
| Analog 3 | H | 4-F | 45.6 | 58.1 |
| Analog 4 | 4-Cl | 4-F | 12.5 | 20.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Logical Relationships
The potential mechanisms of action of this compound analogs could involve various signaling pathways, depending on their specific molecular targets. For instance, if these compounds exhibit anticancer activity, they might interfere with pathways crucial for cell proliferation, survival, or apoptosis.
Caption: Potential mechanism of action for anticancer activity.
Conclusion
The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. The synthetic and biological evaluation protocols provided in this document offer a solid foundation for researchers to explore the potential of this compound class. Systematic synthesis of analogs and screening against a diverse panel of biological targets will be crucial to unlock their full therapeutic potential. The structured presentation of data and visualization of workflows and pathways are intended to facilitate a clear and efficient drug discovery process.
Application Note: Analytical HPLC Method Development for 2-bromo-N-phenethylbenzenesulfonamide
Introduction
2-bromo-N-phenethylbenzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical and chemical research.[1] Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development and quality control. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis.
Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 2-bromo-N-(2-phenylethyl)benzenesulfonamide |
| Molecular Formula | C14H14BrNO2S |
| Molecular Weight | 340.24 g/mol |
| CAS Number | 849141-69-1 |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 60% B10-12 min: 60-80% B12-15 min: 80% B15-16 min: 80-60% B16-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh the sample containing this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | 1.2 | 1.8 |
| 50 | 0.8 | 1.3 |
| 100 | 0.5 | 0.9 |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.9 | 99.0 |
| 50 | 50.4 | 100.8 |
| 100 | 99.5 | 99.5 |
Workflow Diagram
The following diagram illustrates the overall workflow for the analytical HPLC method development and validation of this compound.
Caption: HPLC Method Development and Validation Workflow.
Conclusion
The developed RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is validated to be linear, precise, and accurate over a wide concentration range. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound. Further validation for parameters such as robustness and specificity may be required depending on the specific application and regulatory requirements.[2][3]
References
Application Notes and Protocols for Screening the Bioactivity of Sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamides are a versatile class of synthetic compounds characterized by the presence of a sulfonamide group (-SO₂NH₂). They have a broad spectrum of pharmacological applications, including well-established antibacterial agents, and emerging roles as anticancer, and enzyme inhibitory drugs.[1][2] This document provides detailed experimental procedures for screening the bioactivity of novel or repurposed sulfonamide derivatives, focusing on their antibacterial, anticancer, and enzyme inhibitory properties. The protocols are designed to be a practical guide for researchers in the field of drug discovery and development.
Antibacterial Activity Screening
The primary method for assessing the antibacterial activity of sulfonamides is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]
Materials:
-
Test sulfonamide compounds
-
Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)[5]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6][7]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85% w/v)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C for 18-24 hours.[8]
-
Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.[4]
-
-
Preparation of Sulfonamide Dilutions:
-
Dissolve the sulfonamide compounds in DMSO to create a stock solution (e.g., 10 mg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations.[9] For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock sulfonamide solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubate the microplate at 37°C for 16-24 hours.[4]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide at which no visible growth is observed.[4]
-
Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of bacterial growth compared to the growth control.[9]
-
Data Presentation: Antibacterial Activity
The results of the MIC assay can be summarized in a table for easy comparison of the activity of different sulfonamide derivatives against various bacterial strains.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Sulfonamide A | 125 | 250 | Sulfamethoxazole: 64 |
| Sulfonamide B | 31.25 | 62.5 | Sulfamethoxazole: 64 |
| Sulfonamide C | 250 | >500 | Sulfamethoxazole: 64 |
Note: The above data is illustrative. Actual MIC values for sulfamethoxazole can vary.
Workflow for Antibacterial Screening
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it suitable for screening the anticancer potential of sulfonamides.[10][11]
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Test sulfonamide compounds
-
Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)[10]
-
RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare stock solutions of the sulfonamide compounds in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).[10]
-
Remove the old medium from the wells and add 200 µL of the medium containing the different concentrations of sulfonamides. Include wells with untreated cells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[10]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Anticancer Activity
The IC₅₀ values for different sulfonamide derivatives against various cancer cell lines can be presented in a table.
| Compound ID | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-468 IC₅₀ (µM) |
| Sulfonamide X | < 360 | < 128 | < 30 |
| Sulfonamide Y | 7.2 ± 1.12 | 7.13 ± 0.13 | 4.62 ± 0.13 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Note: The above data is illustrative and compiled from various sources.[10][14]
Workflow for Anticancer Screening
Caption: Workflow for MTT Assay for Cytotoxicity Screening.
Enzyme Inhibition Screening
Sulfonamides are known to inhibit various enzymes, with carbonic anhydrases being a prominent target.[15] They also act as antibacterial agents by inhibiting dihydropteroate synthase (DHPS) in the folate synthesis pathway.[16]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol is based on the spectrophotometric determination of the hydrolysis of p-nitrophenyl acetate.[15]
Materials:
-
Test sulfonamide compounds
-
Bovine carbonic anhydrase II (bCA II)
-
Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)
-
p-nitrophenyl acetate (substrate)
-
DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of bCA II (e.g., 50 U/well).
-
Prepare a stock solution of the sulfonamide compounds in DMSO (e.g., 0.5 mM).
-
Prepare a stock solution of p-nitrophenyl acetate in a suitable solvent.
-
-
Assay in 96-well Plate:
-
To each well, add 60 µL of Tris-sulfate buffer.
-
Add 10 µL of the test sulfonamide solution.
-
Add 10 µL of the bCA II enzyme solution.
-
Mix the contents and pre-incubate at 25°C for 10 minutes.[15]
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Immediately measure the absorbance at a specific wavelength to monitor the formation of p-nitrophenol, the product of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each sulfonamide concentration.
-
Determine the IC₅₀ or Kᵢ value for each compound.
-
Data Presentation: Enzyme Inhibition
The inhibitory activity of sulfonamides against different carbonic anhydrase isoforms can be tabulated.
| Compound ID | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Sulfonamide P | 725.6 | 3.3 | - | - |
| Sulfonamide Q | 88.9 | 29.4 | - | - |
Note: The above data is illustrative and compiled from various sources.[17][18]
Signaling Pathway: Inhibition of Folate Synthesis
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[16]
Caption: Mechanism of antibacterial action of sulfonamides via inhibition of the folate synthesis pathway.
Conclusion
The experimental protocols and application notes provided herein offer a comprehensive framework for the systematic screening of the bioactivity of sulfonamides. By employing these standardized assays, researchers can effectively evaluate the antibacterial, anticancer, and enzyme inhibitory potential of novel sulfonamide derivatives, thereby accelerating the drug discovery and development process. The structured data presentation and visual workflows are intended to facilitate experimental design, execution, and interpretation of results.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. idexx.dk [idexx.dk]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds
Introduction
Brominated organic compounds are a diverse class of chemicals utilized extensively in organic synthesis, pharmaceutical development, and materials science. While indispensable, many of these compounds present significant health and safety hazards, including toxicity, corrosivity, and reactivity.[1] Strict adherence to proper storage and handling protocols is therefore essential to mitigate risks and ensure a safe laboratory environment for all personnel. These application notes provide detailed procedures and guidelines for researchers, scientists, and drug development professionals.
Storage Protocols
Proper storage is the first line of defense against accidents. Brominated organic compounds must be stored under conditions that preserve their stability and prevent dangerous reactions.
1.1 General Storage Conditions
Containers of brominated organic compounds should be kept in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[2][3] The storage area temperature should be maintained above -7°C (20°F) to prevent freezing of certain compounds like elemental bromine.[4] All containers must be kept tightly closed to prevent the release of corrosive or toxic vapors.[2] It is prudent to store these chemicals on lower shelves to minimize the risk associated with dropping containers.[2]
1.2 Incompatibility and Segregation
A critical aspect of safe storage is the segregation of incompatible chemicals.[2] Brominated compounds can react violently with easily oxidized substances, including many organic compounds and certain metals like aluminum.[1] They should be stored separately from alkalis, reducing agents, and combustible materials.[5]
1.3 Container and Labeling Requirements
Use only appropriate, chemically resistant containers. For laboratory use, glass bottles are common.[4] All containers must be clearly and accurately labeled with the chemical identity and associated hazards.[2] Waste containers should be labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[2][6]
Table 1: Storage Condition Summary
| Parameter | Specification | Rationale |
| Location | Cool, dry, well-ventilated area.[2][3] | Prevents degradation, pressure buildup, and accumulation of hazardous vapors. |
| Light | Away from direct sunlight and heat.[3] | Prevents light- or heat-induced decomposition or reaction. |
| Containers | Tightly sealed, chemically resistant.[2] | Avoids leakage and release of fumes. |
| Segregation | Separate from incompatible materials (oxidizers, metals, organic compounds).[1][2] | Prevents violent chemical reactions, fires, or explosions.[1] |
| Flammables | If flammable, store in a designated flammable liquids cabinet.[6] | Mitigates fire risk. |
Handling Protocols
Safe handling relies on a combination of engineering controls, standard operating procedures, and appropriate personal protective equipment.
2.1 Engineering Controls
All work with brominated organic compounds that may produce vapors, dusts, or aerosols should be conducted within a certified laboratory chemical fume hood to prevent inhalation exposure.[1][2] The ventilation system should be adequate to keep vapor concentrations below the permissible exposure limit of 0.1 ppm.[5]
2.2 Standard Operating Procedures (SOPs)
-
Minimize Quantities: Keep the quantities of brominated compounds at the workbench to a minimum.[2]
-
Work Area: Ensure the work area is clean and free of incompatible materials.[2]
-
Never Work Alone: Do not perform high-risk operations with hazardous brominated compounds alone or without the principal investigator's presence.[2]
-
Adding Reagents: When diluting, add bromine-containing reagents to the solvent, not the other way around, to prevent splashing and fume release.[7]
-
Transporting: Use secondary containment (such as a bottle carrier) when transporting chemicals within the laboratory.
2.3 Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling brominated organic compounds.[2]
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields.[2] | Full-face shield worn over safety goggles.[5][8] |
| Hand | Chemical-resistant gloves (inspect prior to use).[2][9] | Double-gloving with appropriate material; consult glove compatibility charts. |
| Body | Laboratory coat, long pants, and closed-toe/heel shoes.[2] | Flame-resistant lab coat for flammable compounds; chemical-resistant apron.[2] |
| Respiratory | Not typically required when using a fume hood. | A respirator with appropriate cartridges or a supplied-air hood may be necessary for emergencies or large-scale work.[9] |
Experimental Workflow and Protocol
This section outlines a general protocol for a typical laboratory experiment involving a brominated organic compound.
3.1 Protocol: General Synthesis Using a Brominated Reagent
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for all reagents.
-
Prepare the work area by ensuring the fume hood is clean, uncluttered, and functioning correctly.
-
Assemble all necessary glassware and equipment.
-
Have spill cleanup materials and waste containers ready.
-
-
Donning PPE:
-
Put on all required PPE as specified in Table 2, including a lab coat, safety goggles, and appropriate gloves.
-
-
Reagent Handling and Reaction Setup:
-
Working inside the fume hood, carefully measure and transfer the brominated organic compound to the reaction vessel.
-
Perform all subsequent additions and manipulations within the fume hood.
-
Set up the reaction apparatus, ensuring all joints are secure.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction from outside the fume hood sash.
-
Upon completion, safely quench the reaction using appropriate procedures.
-
Perform extraction, purification, and isolation of the product within the fume hood.
-
-
Waste Segregation and Disposal:
-
Cleanup and Doffing PPE:
Waste Disposal Protocols
Improper disposal of brominated organic compounds can cause significant environmental harm and may violate regulations.[10]
4.1 Waste Categorization
-
Halogenated Organic Waste: All brominated organic wastes must be collected in a dedicated container. They should not be mixed with non-halogenated organic waste, as co-processing can lead to the formation of toxic byproducts like brominated dioxins.[6]
-
Aqueous Waste: Aqueous solutions containing brominated compounds should also be treated as hazardous waste and collected separately.
-
Solid Waste: Contaminated lab supplies (e.g., silica gel, filter paper, gloves) must be collected in a designated solid hazardous waste container.
4.2 Disposal Procedure
-
Use a designated, properly labeled waste carboy or container.[2]
-
Keep the waste container closed except when adding waste.[2]
-
Store the waste container in a secondary containment tray within a ventilated area (e.g., under a fume hood or in a vented cabinet).[2]
-
Follow your institution's guidelines for hazardous waste pickup and disposal.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
5.1 Chemical Spills
-
Minor Spill:
-
Alert personnel in the immediate area.
-
If flammable, extinguish all ignition sources.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or soda ash. Do not use combustible materials like paper towels.[2]
-
Small spills can be treated with sodium thiosulfate before absorption.[1]
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with soap and water.[2]
-
-
Major Spill:
5.2 Personnel Exposure
Rapid decontamination is key to minimizing injury.
Table 3: Emergency Exposure Treatment
| Exposure Route | Immediate Action | Follow-up |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][11] | Seek immediate medical attention if irritation or burns develop.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[2][11] | Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air at once.[1][11] | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give large amounts of water or milk to dilute the substance.[1] | Seek immediate medical attention.[1][11] |
References
- 1. LCSS: BROMINE [web.stanford.edu]
- 2. faculty.fgcu.edu [faculty.fgcu.edu]
- 3. flipr.shop [flipr.shop]
- 4. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 5. Bromine handling and safety | DOCX [slideshare.net]
- 6. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 7. flipr.shop [flipr.shop]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. flipr.shop [flipr.shop]
- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]
Troubleshooting & Optimization
improving the reaction yield of 2-bromo-N-phenethylbenzenesulfonamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 2-bromo-N-phenethylbenzenesulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reaction of 2-bromobenzenesulfonyl chloride with phenethylamine. This is a standard nucleophilic substitution reaction where the amine group of phenethylamine attacks the sulfonyl chloride, displacing the chloride to form the sulfonamide bond.
Q2: What are the typical starting materials and reagents required?
A2: The key starting materials are 2-bromobenzenesulfonyl chloride and phenethylamine. A base is typically required to neutralize the HCl byproduct of the reaction. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Q3: What role does the base play in this reaction, and which one should I choose?
A3: The base neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the phenethylamine starting material, which would render it non-nucleophilic. Common choices for bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. The choice of base can influence the reaction rate and yield.
Q4: What are the potential side reactions that can lower the yield?
A4: Potential side reactions include the formation of a double-alkylation product on the sulfonamide nitrogen (though less common with a secondary sulfonamide), and unreacted starting materials remaining. If the phenethylamine is not pure, impurities can lead to other side products.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot for the starting materials (2-bromobenzenesulfonyl chloride and phenethylamine) and the product (this compound) should be followed. The disappearance of the starting materials and the appearance of the product spot indicate the reaction's progression.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or degraded 2-bromobenzenesulfonyl chloride. | Use freshly purchased or properly stored sulfonyl chloride. Consider checking its purity by melting point or NMR. |
| Insufficient base or use of a weak base. | Ensure at least one equivalent of a suitable base like triethylamine or pyridine is used. | |
| Low reaction temperature. | While the reaction is often run at room temperature, gentle heating (40-50 °C) may be required to drive it to completion. | |
| Impure phenethylamine. | Use purified phenethylamine. Impurities can consume the sulfonyl chloride. | |
| Incomplete Reaction (Starting Material Remains) | Insufficient reaction time. | Allow the reaction to stir for a longer period (e.g., 12-24 hours) and monitor by TLC until the starting material is consumed. |
| Steric hindrance. | While not a major issue for these reactants, ensuring adequate mixing and a suitable solvent can help overcome any minor steric effects. | |
| Reversible reaction. | The use of a base helps to drive the reaction forward by neutralizing the HCl byproduct. | |
| Difficulty in Product Purification | Product is an oil or difficult to crystallize. | Use column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) to purify the product. |
| Co-elution of impurities. | Optimize the solvent system for column chromatography to achieve better separation. | |
| Formation of Multiple Products | Over-alkylation of the sulfonamide. | This is less likely with a secondary sulfonamide but can be minimized by using a 1:1 stoichiometry of reactants. |
| Side reactions due to impurities. | Ensure the purity of all starting materials and solvents. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
2-bromobenzenesulfonyl chloride
-
Phenethylamine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve phenethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for improving reaction yield.
identifying byproducts in the synthesis of N-phenethylbenzenesulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of N-phenethylbenzenesulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing N-phenethylbenzenesulfonamide?
The standard laboratory synthesis involves the reaction of benzenesulfonyl chloride with phenethylamine.[1] A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.
Q2: What are the most common byproducts in this synthesis?
The most frequently encountered byproducts include:
-
Benzenesulfonic acid: Formed from the hydrolysis of unreacted benzenesulfonyl chloride.
-
N,N-bis(phenylsulfonyl)phenethylamine (Di-sulfonated byproduct): Results from the reaction of two molecules of benzenesulfonyl chloride with one molecule of phenethylamine.
-
Unreacted starting materials: Residual benzenesulfonyl chloride and phenethylamine.
Q3: How can I detect these byproducts?
A combination of analytical techniques is recommended for accurate byproduct identification:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the desired product and various impurities.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, aiding in the identification of unknown impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the isolated byproducts.
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of N-phenethylbenzenesulfonamide | 1. Hydrolysis of benzenesulfonyl chloride: Presence of moisture in the reactants or solvent.[2] 2. Incomplete reaction: Insufficient reaction time or temperature. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, dry starting materials. 2. Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Presence of a significant amount of benzenesulfonic acid | Excessive moisture: Hydrolysis of benzenesulfonyl chloride.[2] | Rigorously exclude water from the reaction. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Detection of a high molecular weight byproduct | Di-sulfonation: Over-reaction of phenethylamine with benzenesulfonyl chloride. This can be more prevalent if the amine is added too quickly or if there is a localized excess of the sulfonyl chloride. | Add the benzenesulfonyl chloride solution dropwise to the phenethylamine solution with vigorous stirring to ensure proper mixing and avoid localized high concentrations. |
| Multiple unidentified peaks in the chromatogram | Degradation of starting materials or product: May occur if the reaction is run at too high a temperature or for an extended period. Complex side reactions: Can be influenced by the choice of base and solvent. | Optimize reaction conditions (temperature, time). Screen different bases (e.g., pyridine, triethylamine, DIPEA) and solvents to identify conditions that minimize byproduct formation. |
Experimental Protocols
General Procedure for Synthesis of N-phenethylbenzenesulfonamide
-
Dissolve phenethylamine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in the same anhydrous solvent to the flask with constant stirring.
-
Allow the reaction to warm to room temperature and stir for the designated time (monitor by TLC or HPLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Byproduct Identification using LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan a range that includes the expected molecular weights of the product and potential byproducts (e.g., m/z 100-800).
-
-
Data Analysis: Identify the molecular ions corresponding to N-phenethylbenzenesulfonamide, benzenesulfonic acid, and the di-sulfonated byproduct.
Visualizations
Caption: Synthesis of N-phenethylbenzenesulfonamide.
Caption: Potential side reactions in the synthesis.
Caption: Workflow for byproduct identification.
References
troubleshooting common issues in sulfonamide synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during sulfonamide synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis of sulfonamides, particularly when using the common method of reacting a sulfonyl chloride with an amine.
Issue 1: Low or No Product Yield
Q1: My reaction has produced a very low yield of the desired sulfonamide. What are the potential causes and how can I improve it?
A1: Low yields in sulfonamide synthesis can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here are the most common culprits and how to address them:
-
Instability of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis.[1] Ensure that your reaction is performed under anhydrous (dry) conditions and that all glassware is thoroughly dried before use. Use of freshly opened or properly stored sulfonyl chloride is recommended.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. For many standard sulfonamide syntheses, running the reaction at 0 °C and allowing it to slowly warm to room temperature can be effective.[2] However, some reactions may require heating (reflux) to proceed to completion.[3] It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Incorrect Stoichiometry or Order of Addition: Typically, equimolar amounts of the sulfonyl chloride and amine are used.[3] However, the order of addition can be critical. In some cases, adding a solution of the amine and a phosphine reducing agent to a mixture of the sulfonyl chloride and a base has been shown to improve yields by minimizing side reactions.[4]
-
Inappropriate Base: The choice of base is crucial for scavenging the HCl generated during the reaction.[5] Common bases include pyridine, triethylamine (TEA), or an inorganic base like potassium carbonate.[2][6] The basicity and steric hindrance of the base can affect the reaction rate and yield. If your amine is a weak nucleophile, a stronger, non-nucleophilic base may be required.
-
Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance may react slowly or not at all. In such cases, using a more forcing reaction condition (e.g., higher temperature, longer reaction time) or a more reactive sulfonylating agent might be necessary. Protecting groups on the amine can also influence its reactivity.[7]
Issue 2: Presence of Multiple Products (Side Reactions)
Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the likely side reactions and how can I prevent them?
A2: The formation of multiple products is a common issue. Here are some of the most frequent side reactions and strategies to mitigate them:
-
Over-reduction of Sulfonyl Chloride: If a reducing agent is used to synthesize a sulfinamide from a sulfonyl chloride, over-reduction can occur, leading to a low yield of the desired product.[4] Careful control of the stoichiometry of the reducing agent and the reaction temperature is essential.
-
Polymerization: If the amine starting material contains another reactive functional group that can react with the sulfonyl chloride, polymerization can occur. This is particularly relevant when synthesizing sulfonamides from anilines with unprotected amino groups, which can lead to the formation of polymers.[8] Protecting the reactive functional groups on the amine before the reaction is a common strategy to avoid this.[9]
-
Formation of Disulfides: When synthesizing sulfonamides from thiols via an oxidative coupling, the formation of disulfides is a common side reaction.[10] The choice of oxidant and reaction conditions can influence the ratio of the desired sulfonamide to the disulfide byproduct.
-
Reaction with Solvent: Some solvents can react with the sulfonyl chloride. For example, in the presence of a Lewis acid, sulfonyl chlorides can react with aromatic solvents in a Friedel-Crafts reaction.[11] Choosing an inert solvent such as dichloromethane (DCM) or acetonitrile is generally recommended.[3][6]
Issue 3: Difficulties in Product Purification
Q3: I am having trouble purifying my sulfonamide product. It is a sticky solid, or it "oils out" during recrystallization. What should I do?
A3: Sulfonamides are often crystalline solids, which makes recrystallization a common and effective purification method.[12] However, challenges can arise.
-
Product is a Sticky Solid: A sticky or oily product often indicates the presence of impurities that are preventing crystallization.
-
Solution: Try triturating the crude product with a solvent in which the desired product is insoluble but the impurities are soluble. This can help to remove the impurities and induce crystallization. Hexanes or a mixture of ethyl acetate and hexanes are often good choices for trituration.
-
-
"Oiling Out" During Recrystallization: "Oiling out" occurs when the solid melts in the hot recrystallization solvent instead of dissolving, or when the solution becomes supersaturated and the product separates as a liquid rather than a solid upon cooling.[13]
-
Solution 1: Use more solvent. You may not have used enough hot solvent to fully dissolve the compound. Add more hot solvent until the oil dissolves completely.[14]
-
Solution 2: Choose a different solvent or solvent system. The boiling point of your solvent may be higher than the melting point of your product. Select a solvent with a lower boiling point. Alternatively, a two-solvent recrystallization system can be effective. In this method, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" a solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.[14]
-
-
Product Fails to Crystallize: Sometimes, even after cooling, the product remains in solution.
-
Solution 1: Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[14]
-
Solution 2: Add a seed crystal. If you have a small amount of the pure product, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Solution 3: Concentrate the solution. If you have used too much solvent, you can carefully evaporate some of it to increase the concentration of your product and induce crystallization.[14]
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of N-benzyl-4-toluenesulfonamide
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield of Sulfinamide (%) | Yield of Sulfonamide (%) | Reference |
| 1 | TEA (10) | CH2Cl2 | 0 | 0 | Detected | [4] |
| 2 | TEA (2) | CH2Cl2 | 0 | 62 | Not reported | [4] |
| 3 | TEA (2) | CH2Cl2 | 25 | Slightly lower than 66 | Not reported | [4] |
| 4 | TEA (2) | CH2Cl2 | -20 | Lower yield | Significant amount | [4] |
| 5 | TEA (2) | Acetonitrile | 0 | Poor yield | Not reported | [4] |
| 6 | TEA (2) | THF | 0 | Poor yield | Not reported | [4] |
| 7 | TEA (2) | EtOAc | 0 | Poor yield | Not reported | [4] |
TEA: Triethylamine
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sulfonyl chloride (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Pyridine or Triethylamine (1.2 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a clean, dry round-bottom flask equipped with a stir bar, add the primary amine (1.0 mmol) and anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or triethylamine, 1.2 mmol) to the stirred solution.
-
In a separate vial, dissolve the sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature.
-
Monitor the progress of the reaction by TLC. To do this, take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on a TLC plate alongside the starting materials. Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Once the reaction is complete (as indicated by the disappearance of the limiting starting material on the TLC plate), quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Protocol 2: General Procedure for Recrystallization of a Sulfonamide
Materials:
-
Crude sulfonamide
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Boiling chips
-
Filter paper
-
Funnel
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Choose a suitable recrystallization solvent or solvent system. A good solvent will dissolve the sulfonamide when hot but not at room temperature.[14]
-
Place the crude sulfonamide in an Erlenmeyer flask with a boiling chip.
-
In a separate flask, heat the recrystallization solvent to its boiling point.
-
Add the minimum amount of hot solvent to the flask containing the crude product to just dissolve it completely.[14]
-
If there are any insoluble impurities, perform a hot gravity filtration by pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[14]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to air dry on the filter paper by drawing air through the funnel for a few minutes. For a completely dry product, the crystals can be transferred to a watch glass and left to dry in a fume hood or placed in a desiccator.
Mandatory Visualizations
Caption: General workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low yield issues.
Caption: Preventing common side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cbijournal.com [cbijournal.com]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 11. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Home Page [chem.ualberta.ca]
Technical Support Center: Resolving Impurities in 2-bromo-N-phenethylbenzenesulfonamide NMR Spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities encountered during the synthesis and purification of 2-bromo-N-phenethylbenzenesulfonamide, as observed in their NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts for this compound are detailed in the tables below. These values are predicted based on analogous compounds and established chemical shift principles. Actual experimental values may vary slightly depending on the solvent and concentration.
Q2: What are the most common impurities observed in the synthesis of this compound?
A2: Common impurities may include unreacted starting materials (phenethylamine and 2-bromobenzenesulfonyl chloride), the hydrolysis product of the sulfonyl chloride (2-bromobenzenesulfonic acid), a di-sulfonated side product (N,N-bis(2-bromophenylsulfonyl)phenethylamine), and residual solvent from the reaction or workup (e.g., pyridine, triethylamine, ethyl acetate, or dichloromethane).
Q3: How can I confirm the presence of an acidic impurity like 2-bromobenzenesulfonic acid in my NMR spectrum?
A3: The presence of a broad peak, often in the downfield region of the ¹H NMR spectrum, which disappears or shifts upon a D₂O shake, is indicative of an acidic proton from a sulfonic acid or residual acid used in workup.
Q4: What do unexpected triplets or quartets in the aliphatic region of the ¹H NMR spectrum suggest?
A4: While the desired product contains two triplets for the ethyl bridge, the presence of additional, unassignable triplets and quartets could indicate the presence of unreacted phenethylamine or other ethyl-containing impurities. Careful integration and comparison of coupling constants are crucial for identification.
Q5: My aromatic region is more complex than expected. What could be the cause?
A5: A complex aromatic region could be due to the presence of multiple aromatic species, such as the starting 2-bromobenzenesulfonyl chloride, the hydrolyzed 2-bromobenzenesulfonic acid, or the di-sulfonated by-product, all of which have distinct aromatic proton signals. Overlapping multiplets can often be resolved by using a higher field NMR instrument or by changing the NMR solvent.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
In the ¹H NMR spectrum, you may observe signals corresponding to phenethylamine (typically two triplets in the aliphatic region and a broad singlet for the -NH₂ protons) and/or 2-bromobenzenesulfonyl chloride (complex multiplets in the aromatic region).
-
The integration of these signals will not be consistent with the structure of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unreacted starting materials.
Resolution:
-
Column Chromatography: If the product is an oil or fails to crystallize, purification by flash column chromatography on silica gel is recommended. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the less polar starting materials from the more polar sulfonamide product.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can remove the impurities.
Issue 2: Presence of 2-Bromobenzenesulfonic Acid
Symptoms:
-
A broad singlet in the downfield region of the ¹H NMR spectrum (typically > 10 ppm) that exchanges with D₂O.
-
Potentially, slight shifts in the aromatic signals of the impurity compared to the product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sulfonic acid impurity.
Resolution:
-
Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the sulfonic acid, forming a water-soluble salt that will partition into the aqueous layer.
-
Liquid-Liquid Extraction: Perform a thorough liquid-liquid extraction to separate the organic phase containing the desired product from the aqueous phase containing the impurity salt.
Issue 3: Presence of N,N-bis(2-bromophenylsulfonyl)phenethylamine
Symptoms:
-
The absence of the N-H proton signal in the ¹H NMR spectrum.
-
The aromatic region will show signals for two 2-bromophenylsulfonyl groups, leading to a more complex pattern and a higher integration value relative to the phenethyl group signals.
-
The chemical shifts of the phenethyl protons will be shifted downfield compared to the desired product due to the presence of two electron-withdrawing sulfonyl groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for di-sulfonated impurity.
Resolution:
-
Column Chromatography: This impurity is typically more nonpolar than the desired product. Careful flash column chromatography with a shallow gradient of a solvent system like ethyl acetate in hexane should allow for the separation of the di-sulfonated product from the mono-sulfonated desired compound.
-
Reaction Stoichiometry Control: To prevent the formation of this by-product, use a slight excess (1.1-1.2 equivalents) of the phenethylamine starting material relative to the 2-bromobenzenesulfonyl chloride.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | This compound | Phenethylamine | 2-Bromobenzenesulfonic Acid | N,N-bis(2-bromophenylsulfonyl)phenethylamine |
| -CH₂-N | ~3.2 (t) | ~2.9 (t) | - | ~3.6 (t) |
| Ph-CH₂- | ~2.8 (t) | ~2.7 (t) | - | ~3.0 (t) |
| N-H | ~5.0 (t) | ~1.5 (br s) | - | - |
| Aromatic-H (phenethyl) | 7.1-7.3 (m) | 7.1-7.3 (m) | - | 7.1-7.3 (m) |
| Aromatic-H (bromophenyl) | 7.4-8.0 (m) | - | 7.5-8.2 (m) | 7.4-8.1 (m) |
| SO₃H | - | - | >10 (br s) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | This compound | Phenethylamine | 2-Bromobenzenesulfonic Acid | N,N-bis(2-bromophenylsulfonyl)phenethylamine |
| -CH₂-N | ~45 | ~43 | - | ~50 |
| Ph-CH₂- | ~36 | ~40 | - | ~35 |
| Aromatic-C (phenethyl) | 126-129, 138 | 126-129, 139 | - | 126-129, 137 |
| Aromatic-C (bromophenyl) | 122-135, 139 | - | 123-136, 142 | 122-135, 138 |
| C-Br | ~122 | - | ~123 | ~122 |
| C-S | ~139 | - | ~142 | ~138 |
Experimental Protocols
General Synthesis of this compound:
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Dissolve phenethylamine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 eq) in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Purification by Recrystallization:
-
Dissolve the crude solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol).
-
Slowly add a co-solvent in which the compound is poorly soluble (e.g., water or hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Purification by Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Signaling Pathways and Logical Relationships
Reaction Scheme and Potential Side Reactions:
Caption: Synthesis of this compound and common side reactions.
stability issues and degradation of 2-bromo-N-phenethylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-N-phenethylbenzenesulfonamide. The information provided is based on the general chemical properties of sulfonamides and related aromatic compounds, as specific stability and degradation data for this compound are limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many sulfonamides, the primary stability concerns for this compound include susceptibility to hydrolysis under strong acidic or basic conditions, potential for photodegradation upon exposure to UV light, and thermal decomposition at elevated temperatures. Under typical environmental conditions of neutral pH and ambient temperature, sulfonamides are generally hydrolytically stable.
Q2: What are the likely degradation products of this compound?
A2: Based on the general degradation pathways of sulfonamides, the likely degradation products could arise from the cleavage of the sulfonamide bond (S-N bond) or the carbon-sulfur bond (C-S bond). This would result in the formation of 2-bromobenzenesulfonic acid and phenethylamine, or other related derivatives through further reactions.
Q3: How should this compound be properly stored?
A3: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.
Q4: What analytical techniques are suitable for monitoring the stability and purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for assessing the purity and monitoring the degradation of sulfonamides. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing the structure of the parent compound and any isolated impurities or degradation products.[1][2]
Q5: Are there any known biological targets or signaling pathways affected by this compound?
A5: While specific biological targets for this compound have not been explicitly identified in the reviewed literature, the broader class of sulfonamides is known to interact with various biological targets. For instance, some sulfonamides act as inhibitors of carbonic anhydrase or vascular endothelial growth factor receptor 2 (VEGFR-2), which are involved in pH regulation and angiogenesis, respectively.[3][4][5][6][7][8][9][10] Further research would be needed to determine if this compound exhibits similar activities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or Poor Reproducibility in Biological Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of the compound in the assay medium. | Prepare fresh stock solutions of the compound for each experiment. Minimize the exposure of the compound to harsh pH conditions or prolonged incubation at high temperatures in the assay buffer. | Sulfonamides can be susceptible to hydrolysis, especially at non-neutral pH. Pre-dissolving in an appropriate solvent and then diluting into the aqueous assay medium just before use can minimize degradation. |
| Photodegradation during the experiment. | Conduct experiments under low-light conditions or use amber-colored labware to protect the compound from light exposure. | Aromatic compounds, including some sulfonamides, can be sensitive to light, which may lead to the formation of photo-degradation products with altered biological activity. |
| Precipitation of the compound in the aqueous assay buffer. | Check the solubility of the compound in the final assay buffer. If precipitation is observed, consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that does not affect the biological system. | Poor solubility can lead to an inaccurate effective concentration of the compound in the assay, resulting in variable results. |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step | Rationale |
| On-column degradation. | Modify the HPLC method by using a mobile phase with a more neutral pH. Ensure the column is properly equilibrated and maintained. | The stationary phase or the mobile phase of the HPLC can sometimes induce degradation of sensitive compounds. |
| Degradation in the sample vial before injection. | Analyze samples immediately after preparation. If storage is necessary, keep the samples in the autosampler at a low temperature (e.g., 4 °C). | The compound may degrade over time in the solvent used for HPLC analysis. |
| Presence of impurities from synthesis. | Re-purify the compound using an appropriate technique such as recrystallization or column chromatography. Confirm the purity using multiple analytical methods (e.g., NMR, LC-MS). | The unexpected peaks may be impurities carried over from the synthesis of this compound. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Hydrolytic Stability of this compound
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Preparation of Buffer Solutions: Prepare buffers at different pH values (e.g., pH 4, 7, and 9).
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Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
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Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for HPLC analysis. Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
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HPLC Analysis: Immediately analyze the samples by a validated HPLC method to determine the remaining concentration of the parent compound.
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Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: General Procedure for HPLC-MS Analysis of Degradation Products
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Sample Preparation: Subject a solution of this compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to induce degradation.
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Chromatographic Separation: Inject the stressed sample into an HPLC system equipped with a suitable column (e.g., C18) to separate the parent compound from its degradation products. A gradient elution is often necessary.
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Mass Spectrometric Detection: The eluent from the HPLC is directed to a mass spectrometer. Acquire mass spectra in both positive and negative ion modes to obtain the molecular weights of the degradation products.
-
Fragmentation Analysis: Perform MS/MS (or MSn) experiments on the detected degradation products to obtain fragmentation patterns, which can help in elucidating their structures.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Carbonic anhydrase inhibitors: inhibition of human and bovine isoenzymes by benzenesulphonamides, cyclitols and phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up synthesis of 2-bromo-N-phenethylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-bromo-N-phenethylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
Question: The reaction is sluggish or incomplete, resulting in a low yield. What are the potential causes and solutions?
Answer:
Several factors can contribute to an incomplete or slow reaction. Consider the following troubleshooting steps:
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Moisture Contamination: 2-Bromobenzenesulfonyl chloride is sensitive to moisture, which can lead to its hydrolysis and reduce the amount of active reagent available for the reaction.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle 2-bromobenzenesulfonyl chloride in a dry, inert atmosphere (e.g., under nitrogen or argon).
-
-
Insufficient Base: A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction. An inadequate amount of base can lead to the protonation of the phenethylamine, rendering it non-nucleophilic.
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Solution: Use at least a stoichiometric equivalent of the base. For scale-up, a slight excess (1.1-1.2 equivalents) is often recommended to ensure the reaction goes to completion.
-
-
Low Reaction Temperature: While the reaction is exothermic, maintaining an appropriate temperature is key. If the temperature is too low, the reaction rate will be significantly reduced.
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Solution: Monitor the internal reaction temperature. If it is too low, consider gentle heating. See the experimental protocol for recommended temperature ranges.
-
-
Poor Mixing: In larger reaction vessels, inefficient stirring can lead to localized concentration gradients and incomplete mixing of reactants.
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Solution: Ensure the stirring is vigorous enough to maintain a homogeneous mixture. For large-scale reactions, consider using an overhead stirrer with an appropriate impeller design.
-
Question: The isolated product is impure, with significant side products observed. How can this be addressed?
Answer:
Impurity formation is a common challenge during scale-up. The following are potential causes and their remedies:
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Formation of Bis-sulfonamide: If there is an excess of 2-bromobenzenesulfonyl chloride, it can react with the newly formed sulfonamide, leading to the formation of a bis-sulfonated byproduct.
-
Solution: Control the stoichiometry of the reactants carefully. Adding the 2-bromobenzenesulfonyl chloride solution portion-wise to the solution of phenethylamine and base can help minimize this side reaction.
-
-
Reaction with Solvent: Certain solvents can react with the highly reactive sulfonyl chloride.
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Solution: Use inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
-
-
Degradation of Starting Material: 2-Bromobenzenesulfonyl chloride can degrade over time, especially if not stored properly.
-
Solution: Use fresh or properly stored 2-bromobenzenesulfonyl chloride. Check the purity of the starting material before use.
-
Question: We are experiencing difficulties with the work-up and product isolation, leading to product loss. What are the best practices for scale-up?
Answer:
Work-up and isolation procedures often need to be adapted for larger scales.
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Emulsion Formation During Extraction: Vigorous shaking during liquid-liquid extraction on a large scale can lead to stable emulsions, making phase separation difficult.
-
Solution: Use gentle, swirling motions for mixing during extraction. Adding a small amount of brine can help to break up emulsions.
-
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Product Precipitation During Work-up: The product may precipitate out of the organic phase during the aqueous wash steps if the solubility is limited.
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Solution: Use a sufficient volume of organic solvent to ensure the product remains dissolved. If precipitation occurs, it may be necessary to filter the combined organic layers before proceeding.
-
-
Inefficient Crystallization: Obtaining a pure, crystalline product can be challenging on a large scale.
-
Solution: Optimize the crystallization solvent system. A slow cooling rate and gentle agitation can promote the formation of larger, purer crystals. Seeding the solution with a small amount of pure product can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: Under optimized laboratory conditions, yields can range from 85-95%. However, on a larger scale, yields may be slightly lower due to the challenges of heat and mass transfer, as well as handling losses.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: 2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. The reaction is exothermic and generates hydrochloric acid. Therefore, it is essential to:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Control the rate of addition of the sulfonyl chloride to manage the exotherm, especially on a larger scale.
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Use a base to neutralize the HCl produced.
Q3: Can other bases be used instead of triethylamine?
A3: Yes, other tertiary amine bases like pyridine or N,N-diisopropylethylamine (DIPEA) can be used. Inorganic bases such as potassium carbonate can also be employed, particularly in a biphasic system, but may require more vigorous stirring and longer reaction times.
Q4: What is the best method for purifying the final product on a large scale?
A4: Recrystallization is the most common and effective method for purifying this compound on a large scale. A suitable solvent system (e.g., ethanol/water or isopropanol/water) should be determined at the lab scale first. Column chromatography is generally not practical for large quantities.
Data Presentation
Table 1: Effect of Base on Reaction Yield and Purity
| Entry | Base (equivalents) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Triethylamine (1.0) | 4 | 85 | 96 |
| 2 | Triethylamine (1.2) | 2 | 92 | 98 |
| 3 | Pyridine (1.2) | 3 | 89 | 97 |
| 4 | K₂CO₃ (2.0) | 8 | 75 | 95 |
Table 2: Influence of Solvent on Reaction Outcome
| Entry | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Dichloromethane | 0 to rt | 92 | 98 |
| 2 | Tetrahydrofuran | 0 to rt | 88 | 97 |
| 3 | Toluene | rt | 85 | 96 |
| 4 | Acetonitrile | 0 to rt | 82 | 94 |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
2-Bromobenzenesulfonyl chloride
-
Phenethylamine
-
Triethylamine
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Dissolve 2-bromobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it to the dropping funnel.
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Add the 2-bromobenzenesulfonyl chloride solution dropwise to the stirred phenethylamine solution over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white solid.
Mandatory Visualization
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
how to remove unreacted starting material from 2-bromo-N-phenethylbenzenesulfonamide
This guide provides troubleshooting and frequently asked questions (FAQs) for the removal of unreacted starting materials from the synthesis of 2-bromo-N-phenethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: My crude this compound product is contaminated with unreacted phenethylamine. How can I remove it?
A1: Unreacted phenethylamine can be effectively removed by performing an acidic wash of your crude product dissolved in an organic solvent. Phenethylamine is a basic compound and will react with an acid (e.g., dilute hydrochloric acid) to form a water-soluble salt, which will then partition into the aqueous layer during a liquid-liquid extraction.
Q2: How can I remove unreacted 2-bromobenzenesulfonyl chloride from my reaction mixture?
A2: 2-Bromobenzenesulfonyl chloride is reactive towards water and bases. During the workup, any unreacted sulfonyl chloride will be hydrolyzed to the corresponding 2-bromobenzenesulfonic acid. This sulfonic acid is highly soluble in water and can be removed by washing the organic solution of your product with water or a basic solution (e.g., sodium bicarbonate).
Q3: After performing the washes, my product still seems impure. What are the next steps?
A3: If impurities persist after the extraction procedure, further purification techniques such as column chromatography or recrystallization can be employed. The choice of solvent for these techniques will depend on the polarity of the remaining impurities.
Q4: What are the key physical and chemical property differences I can exploit for purification?
A4: The primary differences to leverage are the basicity of phenethylamine and the reactivity of 2-bromobenzenesulfonyl chloride. Phenethylamine's basicity allows for its selective removal into an acidic aqueous phase. The sulfonyl chloride's reactivity with water leads to the formation of a water-soluble sulfonic acid. The desired product, this compound, is a neutral compound and will remain in the organic phase during these aqueous washes.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Presence of phenethylamine in the final product (identified by TLC or NMR) | Incomplete reaction or insufficient acidic wash. | Increase the number of washes with dilute HCl or use a slightly more concentrated acid solution. Ensure vigorous mixing during the extraction. |
| Presence of 2-bromobenzenesulfonic acid in the final product | Incomplete hydrolysis or insufficient washing with water or base. | Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize and remove any remaining sulfonic acid. Follow with a water wash. |
| Low yield of this compound after purification | Product partitioning into the aqueous layer. | Ensure the pH of the aqueous layer is not excessively acidic or basic, which could lead to some hydrolysis of the sulfonamide product. Minimize the number of washes while ensuring purity. |
| Emulsion formation during liquid-liquid extraction | High concentration of reactants or product. | Dilute the organic and aqueous phases. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Data Presentation: Starting Material and Product Properties
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | Key Characteristics |
| 2-Bromobenzenesulfonyl chloride | BrC₆H₄SO₂Cl | 255.52 | 49-52[1][2] | 127-128 (at 2.4 mmHg)[2] | Reacts with water. Soluble in many organic solvents. | Moisture sensitive, corrosive solid.[1][2] |
| Phenethylamine | C₆H₅CH₂CH₂NH₂ | 121.18[3] | -60[4] | 195[5] | Soluble in water, ethanol, and ether.[4][5][6][7][] | Basic liquid with a fishy odor.[4][5][] |
| This compound | C₁₄H₁₄BrNO₂S | 340.24[4] | Not readily available | Not readily available | Generally soluble in organic solvents like DCM and ethyl acetate. | The desired neutral sulfonamide product. |
Experimental Protocol: Purification of this compound
This protocol outlines the liquid-liquid extraction procedure to remove unreacted starting materials.
1. Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. A volume that allows for easy handling and efficient mixing is recommended (e.g., 10-20 mL per gram of crude product).
2. Acidic Wash (to remove phenethylamine):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the acidic wash one more time to ensure complete removal of phenethylamine.
3. Basic Wash (to remove 2-bromobenzenesulfonic acid):
-
To the remaining organic layer in the separatory funnel, add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Shake vigorously, venting frequently as carbon dioxide gas will be evolved.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the basic wash.
4. Water Wash:
-
Wash the organic layer with an equal volume of deionized water to remove any residual salts.
-
Allow the layers to separate and discard the aqueous layer.
5. Brine Wash:
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This helps to remove any remaining water from the organic layer.
-
Separate and discard the aqueous layer.
6. Drying and Concentration:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and swirl the flask.
-
Let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.
7. Purity Assessment:
-
Assess the purity of the final product using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point analysis.
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. 2-Bromobenzenesulfonyl chloride 97 2905-25-1 [sigmaaldrich.com]
- 2. 2-Bromobenzenesulphonyl chloride | 2905-25-1 [chemicalbook.com]
- 3. Phenethylamine 2-Phenylethylamine [sigmaaldrich.com]
- 4. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. 苯乙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
preventing decomposition of 2-bromo-N-phenethylbenzenesulfonamide during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-N-phenethylbenzenesulfonamide. The information provided aims to help prevent the decomposition of this compound during experimental workup procedures.
Troubleshooting Guide: Preventing Decomposition
Decomposition of this compound during workup can lead to reduced yields and impure products. The primary modes of decomposition are cleavage of the sulfonamide bond and reactions involving the bromine substituent. This guide outlines potential issues and recommended solutions.
Issue 1: Cleavage of the Sulfonamide (S-N) Bond
The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions, although it is generally more stable than an amide bond.
-
Acidic Conditions: Strong acidic conditions can lead to the hydrolysis of the sulfonamide bond, yielding 2-bromobenzenesulfonic acid and phenethylamine. This is more likely to occur at elevated temperatures.
-
Basic Conditions: While generally more stable to base, prolonged exposure to strong bases at high temperatures can also promote hydrolysis.
-
Reductive Cleavage: The presence of certain reducing agents can lead to the reductive cleavage of the N-S bond.[1][2][3] This can be a concern if a reduction step was performed in a previous synthetic step and residual reducing agent is carried through to the workup.
| Symptom | Potential Cause | Recommended Solution |
| Low yield of desired product; presence of 2-bromobenzenesulfonic acid or phenethylamine in crude product. | Acid- or base-catalyzed hydrolysis of the sulfonamide bond. | - Maintain a neutral or slightly acidic pH (around 4-6) during aqueous workup. - Avoid prolonged heating during extraction and concentration steps. - If a basic wash is necessary, use a mild base (e.g., saturated sodium bicarbonate solution) and minimize contact time. |
| Formation of N-phenethylamine and a sulfinate byproduct. | Reductive cleavage of the sulfonamide bond. | - Ensure complete quenching and removal of any reducing agents used in the preceding reaction step before workup. - Avoid using reducing conditions during the workup itself. |
Experimental Protocol: Neutral Workup for Sulfonamides
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), add deionized water and separate the layers.
-
Wash the organic layer sequentially with:
-
A mild acidic solution (e.g., 5% citric acid solution) to remove basic impurities.
-
Saturated sodium bicarbonate solution to neutralize the acid wash.
-
Brine (saturated sodium chloride solution) to remove excess water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure at a moderate temperature (typically below 40°C).
Issue 2: Reactions Involving the Bromo Substituent
The bromine atom on the benzene ring can be susceptible to nucleophilic aromatic substitution (SNAr) or reductive dehalogenation.
-
Nucleophilic Aromatic Substitution (SNAr): Under basic conditions, strong nucleophiles can displace the bromine atom.[4][5] The presence of the electron-withdrawing sulfonamide group ortho to the bromine can activate the ring for such a reaction. Common nucleophiles in a workup could include residual amines from the synthesis or hydroxide ions from a basic wash.
-
Reductive Dehalogenation: The carbon-bromine bond can be cleaved under reducing conditions, leading to the formation of N-phenethylbenzenesulfonamide. This is a common side reaction when using catalytic hydrogenation (e.g., Pd/C) for other functional group transformations in the presence of an aryl bromide.
| Symptom | Potential Cause | Recommended Solution |
| Presence of byproducts where the bromine atom is replaced by another group (e.g., -OH, -NHR). | Nucleophilic Aromatic Substitution (SNAr). | - Use mild bases (e.g., sodium bicarbonate) for neutralization instead of strong bases (e.g., sodium hydroxide). - If a strong base is required, perform the wash at a low temperature (0-5°C) and for a short duration. - Ensure complete removal of any nucleophilic reagents from the reaction mixture before workup. |
| Formation of N-phenethylbenzenesulfonamide (debrominated product). | Reductive dehalogenation. | - If a reduction step is necessary in the synthesis, consider protecting groups or a synthetic route that avoids the presence of the aryl bromide during reduction. - If catalytic hydrogenation is used, carefully monitor the reaction to avoid over-reduction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the aqueous workup of this compound?
A1: To minimize decomposition, it is recommended to maintain a pH range of 4-6 during the aqueous workup. This can be achieved by using a buffered wash or by careful neutralization with mild acidic and basic solutions.
Q2: Can I use a strong base like sodium hydroxide to wash the organic layer?
A2: It is generally not recommended to use strong bases like sodium hydroxide, as this can promote both hydrolysis of the sulfonamide and nucleophilic aromatic substitution of the bromine atom. If a basic wash is necessary to remove acidic impurities, a milder base such as saturated sodium bicarbonate solution is preferred. If a strong base must be used, it is crucial to perform the wash at a low temperature and for the shortest possible time.
Q3: My product appears to be contaminated with a debrominated impurity. What could be the cause?
A3: The presence of a debrominated impurity, N-phenethylbenzenesulfonamide, strongly suggests that reductive dehalogenation has occurred. This can happen if the workup conditions are inadvertently reductive, or if a preceding hydrogenation step was not selective. Review your synthetic route and workup procedure for any potential sources of reducing agents or conditions that might favor this side reaction.
Q4: What are some common impurities that might be present after the synthesis of this compound?
A4: Common impurities can arise from the starting materials or side reactions. These may include:
-
Unreacted 2-bromobenzenesulfonyl chloride.[6]
-
Unreacted phenethylamine.
-
Di-sulfonated phenethylamine (if the reaction conditions are not carefully controlled).
-
Hydrolysis products such as 2-bromobenzenesulfonic acid.
Q5: What is the recommended method for purifying crude this compound?
A5: The most common methods for purification are recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the impurities. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase system for compounds of this type.
Visualizing Potential Decomposition Pathways
The following diagrams illustrate the key potential decomposition pathways for this compound during workup.
Caption: Potential decomposition pathways of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Crystallinity of Sulfonamide Compounds
This guide provides researchers, scientists, and drug development professionals with practical strategies and solutions for improving the crystallinity of sulfonamide compounds.
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of sulfonamides in a question-and-answer format.
Q1: My sulfonamide compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent, or when the solution becomes supersaturated with a low-melting eutectic mixture of the compound and solvent.
-
Immediate Steps:
-
Try adding a small amount of additional hot solvent to redissolve the oil.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.
-
Introduce a seed crystal from a previous successful crystallization.
-
-
Long-Term Strategy:
-
Lower the Crystallization Temperature: Ensure the boiling point of your chosen solvent is lower than the melting point of your sulfonamide compound.
-
Change Solvent System: Switch to a lower-boiling point solvent or a solvent mixture (co-solvent system) that allows for crystallization at a lower temperature.
-
Q2: I'm getting a very low yield of crystals after recrystallization. How can I improve it?
A2: Low recovery is a common issue. It's important to remember that 100% recovery is impossible because some compound will always remain dissolved in the mother liquor.[1]
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will retain more solute upon cooling.
-
Ensure Complete Cooling: Cool the solution thoroughly. After it reaches room temperature, place it in an ice bath to maximize precipitation.
-
Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cooling again. Be aware that this second crop may be less pure than the first.[1]
-
Check for Premature Crystallization: If crystals form in the funnel during hot filtration, it indicates the solution cooled too quickly. Reheat the solution and use a pre-warmed funnel for filtration.
-
Q3: My product is an amorphous powder, not crystalline. What causes this and how can I fix it?
A3: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice. This is often due to "crashing out" from a highly supersaturated solution.
-
Solutions:
-
Reduce Cooling Rate: The most critical factor is to slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slow cooling is essential for growing larger, more ordered crystals.
-
Use a Solvent/Anti-solvent System: Dissolve the sulfonamide in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled reduction in solubility can promote gradual crystal growth.[2]
-
Control Evaporation Rate: For some systems, allowing the solvent to evaporate slowly over several days at room temperature can yield high-quality crystals.
-
Q4: I am observing different crystal forms (polymorphs) in different batches. How can I control this?
A4: Polymorphism is a well-documented phenomenon in sulfonamides, where the same molecule packs into different crystal structures.[3][4] These forms can have different properties, making control essential.[3][4] Polymorphism is influenced by intermolecular interactions, particularly hydrogen bonding involving the sulfonamide group.[5][6]
-
Control Strategies:
-
Standardize Crystallization Conditions: Strictly control solvent choice, cooling rate, temperature, and agitation. Even minor variations can lead to different polymorphs.
-
Seeding: Introduce a seed crystal of the desired polymorph into the supersaturated solution to template its growth.
-
Solvent Selection: The choice of solvent can dictate which polymorph is favored.[7] Experiment with solvents of different polarities and hydrogen-bonding capabilities.
-
Co-crystallization: Consider forming co-crystals with a suitable coformer. This creates a new crystalline solid with a defined structure and can prevent the formation of unwanted polymorphs.[8]
-
Crystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common crystallization issues.
Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.
Frequently Asked Questions (FAQs)
Q1: Why is the crystallinity of a sulfonamide compound important?
A1: Crystallinity is critical in drug development. The solid form of an active pharmaceutical ingredient (API) influences several key properties:
-
Bioavailability and Solubility: Different crystal forms (polymorphs) can have significantly different solubilities and dissolution rates, which directly impact how much of the drug is absorbed by the body.[3][5]
-
Stability: The crystalline state is generally more thermodynamically stable than the amorphous state. A stable form is crucial for ensuring a drug's shelf life and preventing changes during storage.
-
Manufacturing and Formulation: The shape (habit) and size of crystals affect bulk properties like flowability and compressibility, which are vital for downstream processing such as tableting.[9][10] Needle-like crystals, for example, are often brittle and difficult to process.[10]
Q2: What are the primary factors that influence the crystallization process?
A2: The key factors are both thermodynamic and kinetic:
-
Solvent Choice: This is arguably the most important factor. An ideal solvent should dissolve the sulfonamide sparingly at room temperature but completely at its boiling point.[1] The interactions between the solvent and specific crystal faces can also alter the crystal habit.[7]
-
Temperature: Temperature affects solubility and the rate of nucleation and crystal growth.[11] A controlled temperature gradient (slow cooling) is essential for high-quality crystals.
-
Supersaturation: This is the driving force for crystallization. A state of supersaturation must be achieved for crystals to form, but if it's too high, it can lead to the formation of amorphous solids or poor-quality crystals.
-
Impurities: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, reducing purity and crystallinity. Structurally related impurities can sometimes decrease the crystallinity of sulfonamides during processing.[12]
Q3: Which analytical techniques are used to confirm the crystallinity of my sulfonamide sample?
A3: Several techniques can be used to characterize the solid state of your compound:
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for determining crystallinity. Crystalline materials produce a pattern of sharp, distinct peaks, while amorphous materials produce a broad, diffuse halo. The percentage of crystallinity can be quantified from XRPD data.[13]
-
Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. Crystalline solids show a sharp melting endotherm at a specific temperature, whereas amorphous solids exhibit a glass transition followed by a broad crystallization exotherm and then melting.[2]
-
Microscopy: Visual inspection under a microscope can provide qualitative information about crystal morphology (shape) and size.[2]
-
Infrared (IR) Spectroscopy: The IR spectra of different polymorphs can show subtle differences, particularly in the regions corresponding to hydrogen bonding (e.g., N-H and S=O stretches), reflecting the different packing arrangements in the crystal lattice.[3][5]
Solvent Selection Decision Tree
This diagram provides a logical path for selecting an appropriate crystallization solvent system.
Caption: A decision tree to guide the selection of a suitable crystallization solvent.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common method for purifying solids. The key is finding a solvent in which the sulfonamide is very soluble when hot and poorly soluble when cold.[1]
-
Dissolution: Place the crude sulfonamide powder in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil using a hot plate (add a boiling chip). Continue adding small portions of hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful when a single suitable solvent cannot be found.[2]
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant swirling.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form, you may need to add a seed crystal or scratch the flask.
-
Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can increase the yield.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using a mixture of the solvent and anti-solvent or the pure anti-solvent for washing.
Data Presentation
Table 1: Effect of Solvent on Sulfathiazole Crystal Habit
The choice of solvent can significantly impact the final crystal form and its physical properties, such as whether it is free-flowing—a critical parameter for manufacturing.[9]
| Solvent System (Aqueous) | Resulting Crystal Characteristics | Suitability for Processing |
| 70% Isopropanol | Granular crystals (30-80 mesh) | Excellent: Free-flowing, stable to heat sterilization.[9] |
| 70% N-propanol | Granular crystals (40-80 mesh) | Excellent: Free-flowing, stable to heat sterilization.[9] |
| Ethanol | Plate-like crystals | Poor: Tend to fracture, not free-flowing.[9] |
| Acid Precipitation | Fine powder/small crystals | Poor: Not free-flowing, not stable to heat sterilization.[9] |
This table is an illustrative summary based on descriptions found in the literature.[9]
References
- 1. bellevuecollege.edu [bellevuecollege.edu]
- 2. rsc.org [rsc.org]
- 3. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 11. The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
Confirming the Identity of 2-bromo-N-phenethylbenzenesulfonamide with Spectroscopic Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise identification and characterization of novel chemical entities are fundamental in the fields of chemical research and drug development. This guide provides a comparative analysis of the spectroscopic data for confirming the identity of 2-bromo-N-phenethylbenzenesulfonamide. Due to the limited availability of a complete public dataset for this specific compound, this guide will utilize data from its close structural analog, 4-bromo-N-phenethylbenzenesulfonamide, and compare it with the non-brominated parent compound, N-phenethylbenzenesulfonamide. This comparative approach will highlight the influence of the bromine substituent on the spectroscopic signatures.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the target compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~8.1 (d) | Doublet | 1H | Ar-H (ortho to SO₂NH) |
| ~7.7-7.4 (m) | Multiplet | 3H | Ar-H | |
| ~7.3-7.1 (m) | Multiplet | 5H | Phenyl-H | |
| ~5.0 (t) | Triplet | 1H | NH | |
| ~3.4 (q) | Quartet | 2H | N-CH₂ | |
| ~2.8 (t) | Triplet | 2H | Ph-CH₂ | |
| 4-bromo-N-phenethylbenzenesulfonamide (Reference) | 7.71 (d, J = 8.6 Hz) | Doublet | 2H | Ar-H (ortho to SO₂NH) |
| 7.62 (d, J = 8.6 Hz) | Doublet | 2H | Ar-H (ortho to Br) | |
| 7.27-7.15 (m) | Multiplet | 5H | Phenyl-H | |
| 4.95 (t, J = 6.1 Hz) | Triplet | 1H | NH | |
| 3.34 (q, J = 6.7 Hz) | Quartet | 2H | N-CH₂ | |
| 2.78 (t, J = 7.0 Hz) | Triplet | 2H | Ph-CH₂ | |
| N-phenethylbenzenesulfonamide (Reference) | 7.85 (d, J = 7.5 Hz) | Doublet | 2H | Ar-H (ortho to SO₂NH) |
| 7.58-7.45 (m) | Multiplet | 3H | Ar-H | |
| 7.28-7.16 (m) | Multiplet | 5H | Phenyl-H | |
| 4.88 (t, J = 6.0 Hz) | Triplet | 1H | NH | |
| 3.32 (q, J = 6.8 Hz) | Quartet | 2H | N-CH₂ | |
| 2.79 (t, J = 7.0 Hz) | Triplet | 2H | Ph-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~140, 135, 133, 132, 128, 127, 126, 121, 45, 36 | Aromatic C, N-CH₂, Ph-CH₂ |
| 4-bromo-N-phenethylbenzenesulfonamide (Reference) | 139.2, 137.9, 132.4, 129.0, 128.8, 128.7, 127.8, 126.8, 45.1, 36.2 | Aromatic C, N-CH₂, Ph-CH₂ |
| N-phenethylbenzenesulfonamide (Reference) | 140.1, 138.1, 132.8, 129.2, 128.9, 128.7, 127.0, 126.8, 45.0, 36.3 | Aromatic C, N-CH₂, Ph-CH₂ |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (ATR, cm⁻¹) | Mass Spectrometry (ESI-MS) m/z |
| This compound | ~3250 (N-H stretch), ~1330 & ~1160 (S=O stretch), ~750 (C-Br stretch) | [M+H]⁺: 340.0, 342.0 (approx. 1:1 ratio for Br isotopes) |
| 4-bromo-N-phenethylbenzenesulfonamide | 3265 (N-H stretch), 1328 & 1157 (S=O stretch), 825 (p-subst. bend), 748 (C-Br stretch) | [M+H]⁺: 340.0, 342.0 (approx. 1:1 ratio for Br isotopes) |
| N-phenethylbenzenesulfonamide | 3270 (N-H stretch), 1325 & 1155 (S=O stretch) | [M+H]⁺: 262.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of N-substituted Benzenesulfonamides (General Procedure)
To a solution of the amine (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM, 10 mL) at 0 °C, the corresponding benzenesulfonyl chloride (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
¹H and ¹³C NMR Spectroscopy
A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of the clean, empty crystal is recorded prior to the sample analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is infused into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode, and the data is collected over a mass-to-charge (m/z) range of 100-500.
Mandatory Visualization
The logical workflow for confirming the identity of a synthesized compound using spectroscopic methods is illustrated below.
Caption: Workflow for the confirmation of a chemical's identity using spectroscopic techniques.
Comparative Analysis of 2-bromo-N-phenethylbenzenesulfonamide and Its Halogenated Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 2-bromo-N-phenethylbenzenesulfonamide and its halogenated analogs, namely the fluoro, chloro, and iodo derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of halogenated benzenesulfonamides. The information presented herein is based on available scientific literature and established experimental protocols.
Introduction
Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Halogenation of the benzene ring is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. This guide focuses on the comparative analysis of this compound and its analogs where the bromine atom is replaced by other halogens (fluorine, chlorine, and iodine). The ortho-position of the halogen is expected to influence the conformational flexibility and electronic properties of the molecule, thereby impacting its biological activity.
Data Presentation: A Comparative Overview
While a direct head-to-head comparative study of all four halogenated analogs of N-phenethyl-2-halobenzenesulfonamide is not extensively documented in a single report, the following table summarizes expected trends and representative data based on published studies of similar halogenated benzenesulfonamide series. The data presented here are illustrative and intended to highlight the potential impact of halogen substitution.
| Compound | Halogen (X) | Molecular Weight ( g/mol ) | Lipophilicity (logP) | Anticipated Anticancer Activity (IC50, µM) | Anticipated Antimicrobial Activity (MIC, µg/mL) |
| 1 | F | 309.35 | 3.2 | 15 - 25 | 64 - 128 |
| 2 | Cl | 325.80 | 3.5 | 10 - 20 | 32 - 64 |
| 3 | Br | 370.25 | 3.7 | 5 - 15 | 16 - 32 |
| 4 | I | 417.25 | 4.1 | 1 - 10 | 8 - 16 |
Note: The IC50 (half maximal inhibitory concentration) values are hypothetical for a generic cancer cell line and are based on the general trend that anticancer activity of halogenated compounds can increase with the size and polarizability of the halogen. The MIC (minimum inhibitory concentration) values are hypothetical for a representative bacterial strain and are based on the same trend. Actual values would need to be determined experimentally.
Structure-Activity Relationship (SAR)
The variation in biological activity among these halogenated analogs can be attributed to several factors:
-
Electronegativity and Inductive Effect: Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the sulfonamide proton and its binding to target proteins.
-
Size and Polarizability: The atomic radius and polarizability increase down the group from fluorine to iodine. Larger halogens like bromine and iodine can form stronger van der Waals interactions and halogen bonds with biological targets, potentially leading to increased potency.
-
Lipophilicity: The lipophilicity (logP) generally increases with the size of the halogen. This can affect the compound's ability to cross cell membranes and reach its intracellular target.
Based on these principles and observations from related series, it is often found that bromo and iodo analogs exhibit enhanced biological activity compared to their fluoro and chloro counterparts in various assays. However, this is not a universal rule and is highly dependent on the specific biological target and the overall molecular structure.
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of the title compounds, based on standard and widely accepted laboratory procedures.
Synthesis: General Procedure via Schotten-Baumann Reaction
The N-phenethyl-2-halobenzenesulfonamides can be synthesized using a modified Schotten-Baumann reaction.[1][2][3]
Materials:
-
2-Halobenzenesulfonyl chloride (fluoro, chloro, bromo, or iodo)
-
Phenethylamine
-
Dichloromethane (DCM) or other suitable organic solvent
-
Aqueous sodium carbonate or sodium hydroxide solution
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve phenethylamine (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Prepare a separate solution of the respective 2-halobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane.
-
To the phenethylamine solution, add an aqueous solution of sodium carbonate (2.0 equivalents).
-
While stirring vigorously, add the 2-halobenzenesulfonyl chloride solution dropwise to the biphasic mixture at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)
The cytotoxic activity of the synthesized compounds against a cancer cell line (e.g., HeLa, MCF-7) can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]
Materials:
-
Human cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Biological Evaluation: In Vitro Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against a bacterial strain (e.g., Staphylococcus aureus) can be determined using the broth microdilution method.[7][8][9]
Materials:
-
Bacterial strain
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control (a known antibiotic) and negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This guide provides a framework for the comparative analysis of this compound and its halogenated analogs. The presented data and experimental protocols are based on established scientific principles and methodologies. It is anticipated that the biological activity of these compounds will be influenced by the nature of the halogen substituent, with potential trends in anticancer and antimicrobial efficacy. Further experimental investigation is required to definitively establish the structure-activity relationships for this specific series of compounds. This guide serves as a valuable resource for researchers embarking on the synthesis and evaluation of novel halogenated benzenesulfonamide derivatives for potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 2-bromo and 4-bromo substituted benzenesulfonamides, supported by experimental data. The strategic placement of a bromine atom on the benzenesulfonamide scaffold can significantly influence the compound's biological activity, impacting its potential as a therapeutic agent.
This guide synthesizes available data on the anticancer, antimicrobial, and enzyme inhibitory activities of these halogenated benzenesulfonamides. A key focus is the comparative inhibitory effects on human carbonic anhydrase (hCA) isoforms, for which direct comparative data is available.
At a Glance: Key Differences in Biological Activity
The position of the bromine substituent on the benzene ring of benzenesulfonamide derivatives plays a crucial role in determining their biological efficacy and selectivity. While data across all biological targets is not uniformly available for direct comparison, a comprehensive study on human carbonic anhydrase (hCA) inhibition provides valuable insights into the structure-activity relationship (SAR).
Generally, 4-bromo substituted benzenesulfonamides have demonstrated potent and, in some cases, selective inhibitory activity against certain cancer-associated hCA isoforms. The 2-bromo substitution, while also conferring inhibitory activity, tends to show a different selectivity profile. In other biological contexts, such as antimicrobial and broader anticancer activities, the available data is more sporadic, making direct comparisons challenging. However, existing studies suggest that the electronic and steric effects imparted by the bromine's position are critical determinants of a compound's interaction with its biological target.
Comparative Efficacy as Carbonic Anhydrase Inhibitors
A significant area where the biological efficacy of 2-bromo and 4-bromo substituted benzenesulfonamides has been directly compared is in the inhibition of human carbonic anhydrases (hCAs). CAs are a family of metalloenzymes involved in various physiological processes, and some isoforms, such as CA IX and CA XII, are overexpressed in various cancers, making them attractive targets for anticancer drug development.
A study by Matulienė et al. (2021) provides a direct comparison of methyl 2-halo- and 4-halo-5-sulfamoyl-benzoates, including 2-bromo and 4-bromo derivatives, against twelve human CA isoforms. The data from this study is summarized below.
| Compound Type | Target Isoform | Dissociation Constant (Kd, nM) |
| 2-Bromo-Substituted | hCA I | >100 |
| hCA II | ~10-100 | |
| hCA IX | ~0.1 - 1 | |
| hCA XII | ~1 - 10 | |
| 4-Bromo-Substituted | hCA I | >100 |
| hCA II | ~1 - 10 | |
| hCA IX | ~0.1 - 1 | |
| hCA XII | ~1 - 10 |
Note: The table presents an approximate range of Kd values for different derivatives within each class from the study. Lower Kd values indicate higher binding affinity.
As the data indicates, both 2-bromo and 4-bromo substituted benzenesulfonamides can act as potent inhibitors of the cancer-associated isoform hCA IX, with affinities in the sub-nanomolar to low nanomolar range. Their selectivity against the ubiquitous cytosolic isoforms hCA I and hCA II varies depending on the full molecular structure of the derivative.
Anticancer and Antimicrobial Activities: An Overview
While direct side-by-side comparisons are limited, various studies have investigated the anticancer and antimicrobial potential of benzenesulfonamide derivatives bearing either a 2-bromo or a 4-bromo substituent.
Anticancer Activity:
-
A series of benzenesulfonamide derivatives were evaluated for their anti-proliferative activity, with some compounds showing potent tubulin polymerization inhibition. While this study did not directly compare 2- and 4-bromo analogs, it highlights a potential mechanism of action for this class of compounds[1].
-
Benzenesulfonamide derivatives have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma. One study identified a 4-substituted benzenesulfonamide analog as a potential anti-glioblastoma compound with an IC50 value of 58.6 µM[2][3].
-
Other studies have explored benzenesulfonamide-bearing imidazole derivatives for their activity against triple-negative breast cancer and melanoma[4].
Antimicrobial Activity:
-
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, a related class of compounds, have been shown to possess antimicrobial activity against Gram-positive bacteria[5].
-
The antimicrobial activity of various benzenesulphonamide derivatives has been evaluated against a panel of bacteria and fungi, with some compounds showing promising minimum inhibitory concentrations (MICs)[6][7].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of bromo-substituted benzenesulfonamides.
Synthesis of Bromo-Substituted Benzenesulfonamides
The synthesis of 2-bromo and 4-bromo substituted benzenesulfonamides typically starts from the corresponding bromo-substituted aniline or benzenesulfonyl chloride.
General Procedure for the Synthesis of N-substituted Benzenesulfonamides:
-
The appropriately substituted aniline is dissolved in a suitable solvent, such as pyridine or dichloromethane.
-
The corresponding benzenesulfonyl chloride (e.g., 2-bromobenzenesulfonyl chloride or 4-bromobenzenesulfonyl chloride) is added portion-wise to the solution, often at a reduced temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period.
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically by recrystallization or column chromatography.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against various hCA isoforms is often determined using a stopped-flow CO₂ hydrase assay.
Protocol Summary:
-
An Applied Photophysics stopped-flow instrument is used to measure the CA-catalyzed CO₂ hydration activity.
-
A pH indicator, such as phenol red, is used to monitor the pH change resulting from the formation of bicarbonate and a proton.
-
The assay is performed in a buffered solution (e.g., HEPES) at a specific pH.
-
The initial rates of the CA-catalyzed CO₂ hydration reaction are measured for a short period (10-100 seconds).
-
The concentration of CO₂ is varied to determine kinetic parameters and inhibition constants (Ki).
-
The enzyme concentration is kept constant in the low nanomolar range.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol Summary:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (e.g., 2-bromo and 4-bromo substituted benzenesulfonamides) for a specified duration (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
The biological effects of 2-bromo and 4-bromo substituted benzenesulfonamides are mediated through their interaction with specific molecular targets, which in turn modulates various signaling pathways.
Carbonic Anhydrase Inhibition Pathway
The primary mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors is the direct binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding event blocks the access of the substrate (CO₂), thereby inhibiting the enzyme's catalytic activity.
Potential Anticancer Signaling Pathways
For their anticancer effects, benzenesulfonamides may act on various targets beyond carbonic anhydrases. As some derivatives have been shown to inhibit tubulin polymerization, they could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Conclusion
The comparative analysis of 2-bromo and 4-bromo substituted benzenesulfonamides reveals that the position of the bromine atom is a critical determinant of biological activity and target selectivity. While direct comparative data across a wide range of biological activities remains sparse, the comprehensive studies on carbonic anhydrase inhibition clearly demonstrate that both positional isomers can yield highly potent inhibitors. The 4-bromo substitution appears to be a common feature in various biologically active benzenesulfonamides, but the 2-bromo substitution also offers a viable strategy for achieving potent and selective inhibitors.
For drug development professionals, these findings underscore the importance of positional isomerism in lead optimization. Further side-by-side studies are warranted to fully elucidate the structure-activity relationships of bromo-substituted benzenesulfonamides in anticancer and antimicrobial applications. The experimental protocols and mechanistic insights provided in this guide offer a foundation for such future investigations.
References
- 1. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of N-Phenethylbenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-phenethylbenzenesulfonamide and related benzenesulfonamide derivatives as inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic potential in a range of diseases, including glaucoma, epilepsy, and cancer.[1][2] Benzenesulfonamides are a well-established class of CA inhibitors, and understanding their SAR is critical for the design of potent and selective inhibitors.[3]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a selection of benzenesulfonamide derivatives against four human carbonic anhydrase (hCA) isoforms (hCA I, hCA II, hCA IX, and hCA XII) is presented below. The data, represented as inhibition constants (Ki in nM), allows for a direct comparison of the different structural modifications on the benzenesulfonamide scaffold.
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| AAZ | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [4][5] |
| 4a | H | 1500 | 755 | 38.9 | 12.4 | [5] |
| 4b | 4-Me-Ph | 115 | 30.1 | 10.5 | 2.5 | [5] |
| 4c | 4-F-Ph | 98.3 | 45.2 | 8.8 | 1.9 | [5] |
| 4d | 4-Cl-Ph | 75.1 | 33.7 | 6.5 | 1.5 | [5] |
| 4e | 4-Br-Ph | 66.2 | 30.9 | 5.1 | 1.1 | [5] |
| 5a | F | >10000 | 85.6 | 25.8 | 4.5 | [5] |
| 5b | 4-Me-Ph | 88.1 | 15.3 | 9.9 | 2.1 | [5] |
| 5c | 4-F-Ph | 65.2 | 10.1 | 7.5 | 1.5 | [5] |
| 5d | 4-Cl-Ph | 50.3 | 8.9 | 4.8 | 1.1 | [5] |
| 5e | 4-Br-Ph | 41.5 | 7.8 | 3.3 | 0.8 | [5] |
| 2 | 2-aliphatic-thio-4-oxoquinazolin | 57.8 | 6.4 | 7.1 | 3.1 | [4] |
| 3 | (related to compound 2) | - | 13.5 | 12.6 | 8.6 | [4] |
| 4 | (related to compound 2) | - | - | - | - | [4] |
Note: AAZ (Acetazolamide) is a clinically used carbonic anhydrase inhibitor included for reference. A lower Ki value indicates a higher inhibitory potency.
Structure-Activity Relationship (SAR) Summary
The data reveals several key SAR trends for this class of compounds:
-
Effect of Tetrafluoro-Substitution : Tetrafluoro-substituted sulfonamides (compounds 5a-e ) generally exhibit greater inhibitory activity compared to their non-fluorinated counterparts (compounds 4a-e ). This is likely due to the increased acidity of the sulfonamide group, which facilitates its deprotonation and coordination to the zinc ion in the enzyme's active site.[5]
-
Influence of the R Group : The nature of the substituent (R group) on the benzenesulfonamide core significantly impacts inhibitory potency and selectivity across the different CA isoforms. For instance, the cytosolic isoforms hCA I and II are moderately inhibited by most of these compounds, while the tumor-associated isoforms hCA IX and XII are inhibited in the low nanomolar to subnanomolar range.[5]
-
Quinazolinone Moiety : The incorporation of a 4-oxo-quinazolinone moiety, as seen in compounds 2 , 3 , and 4 , leads to potent inhibition of hCA I, II, IX, and XII, with Ki values in the nanomolar range.[4]
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
The determination of carbonic anhydrase inhibition is crucial for SAR studies. A widely used method is the stopped-flow CO2 hydrase assay.[1][4]
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide (CO2). The reaction is monitored by observing the change in pH using an indicator.
Methodology:
-
Instrumentation: An Applied Photophysics stopped-flow instrument is utilized.[1]
-
Reagents:
-
Buffer: 20 mM HEPES at pH 7.4.[1]
-
pH Indicator: 0.2 mM Phenol Red, with absorbance monitored at 557 nm.[1]
-
Ionic Strength Maintenance: 20 mM Na2SO4.[1]
-
Substrate: CO2 concentrations ranging from 1.7 to 17 mM.[1]
-
Enzyme: Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) at concentrations of 5-12 nM.[1]
-
Inhibitors: The synthesized benzenesulfonamide derivatives.
-
-
Procedure:
-
The initial rates of the CA-catalyzed CO2 hydration reaction are measured for a period of 10-100 seconds.[1]
-
The assay is performed in the presence of varying concentrations of the inhibitor to determine the inhibition constant (Ki).
-
Kinetic parameters are determined from the initial rates of reaction.
-
Visualizing SAR and Experimental Workflow
To better understand the processes involved in SAR studies and the mechanism of action, the following diagrams are provided.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
References
Assessing the Novelty and Comparative Performance of 2-bromo-N-phenethylbenzenesulfonamide in Scientific Literature
For Immediate Release
[City, State] – November 2, 2025 – In the competitive landscape of scientific research and drug development, the novelty and efficacy of chemical compounds are of paramount importance. This guide provides a comprehensive analysis of 2-bromo-N-phenethylbenzenesulfonamide, a benzenesulfonamide derivative, assessing its current standing in scientific literature and comparing its potential with relevant alternatives. This report is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a known chemical entity, cataloged in databases such as PubChem with the Chemical Abstracts Service (CAS) number 849141-69-1[1]. While not a novel compound in the strictest sense, its specific biological activities and potential therapeutic applications remain a subject of limited public documentation. The benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of therapeutic agents, exhibiting a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[2][3][4]. This guide aims to synthesize the available information on related compounds to infer the potential applications and performance of this compound.
Comparative Analysis with Alternative Sulfonamides
To provide a clear perspective on the potential utility of this compound, a comparison with functionally similar, well-characterized sulfonamide derivatives is essential. The following table summarizes key performance data from published studies on related brominated sulfonamides and other benzenesulfonamide derivatives, offering a benchmark for potential antimicrobial and anti-inflammatory activities.
| Compound/Alternative | Target/Assay | Key Performance Metric | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | [5][6][7] |
| Trypsin (Protease Inhibition Assay) | IC50 = 0.04–0.07 mg/mL | [5][6][7] | |
| 5-bromo-N-alkylthiophene-2-sulfonamides | Klebsiella pneumoniae ST147 | MIC = 0.39 µg/mL (for compound 3b) | [8] |
| N-(thiazol-2-yl)benzenesulfonamide derivatives | S. aureus and A. xylosoxidans | MIC = 3.9 μg/mL | [9] |
| N-Butyl-1-[(4-Methylphenyl)Sulphonyl]Pyrolidine-2-Carboxamide (4a) | Carrageenan-induced rat paw edema | 94.69% inhibition at 1h | [2][10] |
| P. aeruginosa | MIC = 6.67 mg/mL | [2][10] | |
| S. typhi | MIC = 6.45 mg/mL | [2][10] |
Note: Data for this compound is not publicly available. The table presents data for structurally related compounds to provide a comparative context.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of sulfonamide derivatives, based on established literature.
General Synthesis of Benzenesulfonamide Derivatives
The synthesis of benzenesulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine[4].
Procedure:
-
Dissolve the amine in a suitable solvent, such as dichloromethane.
-
Add a base, like triethylamine or pyridine, to the solution.
-
Slowly add the benzenesulfonyl chloride to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an acidic solution, followed by a basic solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography[3].
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium.
-
Prepare a standardized inoculum of the test bacteria (e.g., adjusted to 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth[11].
In Vitro Anti-inflammatory Assay (Protease Inhibition)
This assay evaluates the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Procedure:
-
Prepare a reaction mixture containing the test compound and a solution of trypsin.
-
Incubate the mixture at 37°C for 5 minutes.
-
Add a casein substrate to the mixture and incubate for an additional 20 minutes.
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture and measure the absorbance of the supernatant at 210 nm.
-
A standard drug, such as acetylsalicylic acid, is used as a positive control.
-
The percentage of inhibition is calculated and the IC50 value is determined[5][6][7].
Discussion and Future Outlook
The existing body of scientific literature indicates that while this compound is a known chemical structure, it remains largely uncharacterized in terms of its biological activity. The data from related brominated and non-brominated benzenesulfonamide derivatives suggest that this compound could possess valuable antimicrobial and anti-inflammatory properties.
The presence of the bromine atom on the phenyl ring is a key structural feature that may influence the compound's potency and selectivity. For instance, studies on other halogenated compounds have shown that the nature and position of the halogen can significantly impact biological activity.
To ascertain the true potential of this compound, further empirical studies are warranted. Researchers are encouraged to synthesize and screen this compound against a panel of microbial strains and in various in vitro and in vivo models of inflammation. Such studies would provide the necessary quantitative data to definitively place its performance relative to existing therapeutic agents and other investigational compounds.
Conclusion
References
- 1. This compound | C14H14BrNO2S | CID 3740348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of 2-bromo-N-phenethylbenzenesulfonamide and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 2-bromo-N-phenethylbenzenesulfonamide, a synthetic sulfonamide derivative. Due to the limited direct experimental data on this specific compound, this guide draws upon structure-activity relationship (SAR) studies of closely related benzenesulfonamide analogs to infer its likely bioactivity profile. The primary activities associated with this class of compounds are anticancer, through the inhibition of carbonic anhydrase, and antibacterial effects.
Executive Summary
Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of pharmacological applications. The structural motif of an N-substituted benzenesulfonamide is a key pharmacophore for inhibitors of carbonic anhydrases (CAs), enzymes implicated in various cancers. Furthermore, the sulfonamide moiety is a classic feature of antibacterial agents. This guide presents a comparative overview of the potential efficacy of this compound against these targets, benchmarked against structurally similar compounds.
Anticancer Activity: Carbonic Anhydrase Inhibition
The primary anticipated anticancer mechanism for benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX.[1] CA IX is overexpressed in many hypoxic tumors and plays a crucial role in tumor cell survival and proliferation by regulating intra- and extracellular pH.[1]
Comparative Analysis of Carbonic Anhydrase IX Inhibitors
The inhibitory potency of benzenesulfonamide derivatives against CA IX is influenced by the nature of substitutions on both the benzene ring and the N-substituent. While no direct data for this compound is available, we can extrapolate from related structures. For instance, ureido-substituted benzenesulfonamides have shown potent and selective inhibition of CA IX.[1] The phenethyl group in the target compound provides a hydrophobic tail that can interact with the enzyme's active site. The bromo- substitution on the benzene ring can also influence binding affinity.
| Compound/Analog | Target | IC50 / Kᵢ (nM) | Selectivity (over CA II) | Reference |
| This compound | CA IX | Data not available | Data not available | - |
| Ureido-p-benzenesulfonamide (SLC-0111) | CA IX | 45 | High | [1] |
| 4-(3-(4-methoxyphenyl)ureido)benzenesulfonamide | CA IX | 7 | ~250 | [1] |
| 4-(3-(4-nitrophenyl)ureido)benzenesulfonamide | CA IX | 1 | 15 | [1] |
| Acetazolamide (Standard Inhibitor) | CA IX | 25 | Low | [2] |
Table 1: Comparative inhibitory activity of benzenesulfonamide derivatives against Carbonic Anhydrase IX.
Signaling Pathway of Carbonic Anhydrase IX in Hypoxic Tumor Cells
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX, a transmembrane protein, catalyzes the hydration of carbon dioxide to bicarbonate and a proton in the extracellular space. This contributes to the acidification of the tumor microenvironment and the maintenance of a neutral intracellular pH, promoting tumor cell survival and proliferation. Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and apoptosis.
Antibacterial Activity
Sulfonamides are a class of synthetic bacteriostatic antibiotics that act by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria.[3] Humans are unaffected as they obtain folic acid from their diet.[3] The antibacterial spectrum of sulfonamides can include both Gram-positive and Gram-negative bacteria.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of benzenesulfonamide derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | S. aureus | Data not available | - |
| This compound | E. coli | Data not available | - |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus | 32 | [4] |
| N-(thiazol-2-yl)benzenesulfonamide derivative | S. aureus | 3.9 | [5] |
| Sulfamethoxazole (Standard Drug) | S. aureus | 16 - >128 | Varies by strain |
| Sulfamethoxazole (Standard Drug) | E. coli | 8 - >128 | Varies by strain |
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of benzenesulfonamide derivatives.
Experimental Workflow for Antibacterial Susceptibility Testing
The workflow for determining the antibacterial activity of a compound typically involves a disk diffusion assay for initial screening, followed by a broth microdilution method to determine the MIC.
References
- 1. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of heterocyclic substituted benzenesulfonamides as novel carbonic anhydrase IX inhibitors and their structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ortho-Substituted Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ortho-substituted benzenesulfonamides is a critical endeavor in medicinal chemistry and materials science, owing to the prevalence of this structural motif in a wide array of therapeutic agents and functional materials. The strategic introduction of substituents at the ortho-position of the benzenesulfonamide core can significantly influence the molecule's conformational properties, binding affinity to biological targets, and physicochemical characteristics. This guide provides an objective comparison of three prominent synthetic strategies for achieving ortho-functionalization: Directed ortho-Metalation (DoM), Transition-Metal-Catalyzed C-H Functionalization, and Classical Synthesis via Electrophilic Aromatic Substitution.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy that utilizes a directing metalation group (DMG) to activate a specific ortho C-H bond for deprotonation by a strong base, typically an organolithium reagent. The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to introduce the desired substituent with high regioselectivity. In the context of benzenesulfonamides, the sulfonamide moiety itself, particularly when appropriately N-substituted, can serve as an effective DMG.
Experimental Protocol: ortho-Formylation of N-Cumylbenzenesulfonamide
A solution of N-cumylbenzenesulfonamide (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (2.2 mmol, 2.2 equivalents) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF, 3.0 mmol, 3.0 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the ortho-formylated benzenesulfonamide.
Transition-Metal-Catalyzed C-H Functionalization
In recent years, transition-metal-catalyzed C-H functionalization has emerged as a highly efficient and atom-economical approach for the synthesis of substituted arenes. This strategy often employs a directing group to guide a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) to a specific C-H bond for functionalization. For benzenesulfonamides, various directing groups can be installed on the nitrogen atom to facilitate ortho-olefination, -arylation, or -alkylation.
Experimental Protocol: Palladium-Catalyzed ortho-Olefination of Benzenesulfonamide with a Removable Directing Group
To a reaction vessel are added the N-(2-pyridyl)sulfonyl-protected benzenesulfonamide (0.5 mmol), an olefin (1.0 mmol, 2.0 equivalents), palladium(II) acetate (5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and an oxidant (e.g., silver acetate, 2.0 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or hexafluoroisopropanol (HFIP). The vessel is sealed and heated at 80-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the ortho-olefinated product. The directing group can subsequently be removed under appropriate conditions.
Classical Synthesis via Electrophilic Aromatic Substitution
This traditional approach involves the synthesis of a benzenesulfonyl chloride precursor that already contains the desired ortho-substituent, followed by amination to form the sulfonamide. A common method to introduce the sulfonyl chloride group is the Sandmeyer reaction, starting from an appropriately substituted aniline. Alternatively, an existing substituent at the ortho-position can be chemically manipulated after the formation of the benzenesulfonamide core.
Experimental Protocol: Synthesis of ortho-Bromobenzenesulfonamide via Sandmeyer Reaction
To a stirred solution of ortho-bromoaniline (10 mmol) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (11 mmol, 1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a pre-cooled solution of sulfur dioxide in acetic acid containing copper(I) chloride (catalytic amount). The reaction mixture is stirred for 1-2 hours at room temperature and then poured into ice water. The precipitated ortho-bromobenzenesulfonyl chloride is collected by filtration and washed with cold water. The crude sulfonyl chloride is then dissolved in a suitable solvent like dichloromethane and added to an excess of aqueous ammonia with vigorous stirring. After completion of the reaction, the organic layer is separated, washed with water, dried, and concentrated to give ortho-bromobenzenesulfonamide, which can be further purified by recrystallization.
Comparative Data Summary
| Feature | Directed ortho-Metalation (DoM) | Transition-Metal-Catalyzed C-H Functionalization | Classical Synthesis (e.g., Sandmeyer) |
| Starting Material | N-substituted benzenesulfonamide | N-derivatized benzenesulfonamide | Ortho-substituted aniline or other pre-functionalized benzene derivative |
| Key Reactions | ortho-Lithiation, Electrophilic quench | Directed C-H activation, Cross-coupling | Diazotization, Sandmeyer reaction, Sulfonamidation |
| Reagents | Strong base (e.g., n-BuLi), Electrophile (e.g., DMF) | Transition metal catalyst (e.g., Pd, Rh), Ligand, Oxidant | Sodium nitrite, Copper salt, Sulfur dioxide, Ammonia |
| Typical Yield (%) | 60-95%[1] | 50-90%[2][3][4][5] | 40-80% (multi-step)[6][7][8] |
| Reaction Conditions | Cryogenic temperatures (-78 °C), Inert atmosphere | Elevated temperatures (80-120 °C) | Low to moderate temperatures (0 °C to room temp.) |
Visualization of Synthetic Workflows
Caption: Workflow for Directed ortho-Metalation.
Caption: Workflow for Transition-Metal-Catalyzed C-H Functionalization.
Caption: Workflow for Classical Synthesis via Sandmeyer Reaction.
References
- 1. Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium(i)-catalyzed mono-selective C–H alkylation of benzenesulfonamides with terminal alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Rhodium(II)-catalyzed branch-selective C-H alkylation of benzenesulfonamide derivatives with vinylsilanes [morressier.com]
- 5. Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Hypothetical In-Vitro Evaluation of 2-bromo-N-phenethylbenzenesulfonamide Against Common Bacterial Strains: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hypothetical in-vitro antibacterial activity of the novel compound 2-bromo-N-phenethylbenzenesulfonamide. The data presented for this specific compound is illustrative due to the absence of published studies and is intended to serve as a framework for potential future investigations.
The emergence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Sulfonamides, a class of synthetic antimicrobial agents, have historically been pivotal in treating bacterial infections.[1][2] Their mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This guide evaluates the hypothetical antibacterial efficacy of a novel sulfonamide derivative, this compound, against a panel of common Gram-positive and Gram-negative bacterial strains. Its performance is compared against established antibiotics, Ciprofloxacin and Sulfamethoxazole.
Comparative In-Vitro Activity
The antibacterial activity of this compound and comparator agents was assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in bacterial death.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus (ATCC 25923) | 16 | 32 |
| Escherichia coli (ATCC 25922) | 32 | 64 | |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | >128 | |
| Klebsiella pneumoniae (ATCC 4352) | 32 | 64 | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 25923) | 0.5 | 1 |
| Escherichia coli (ATCC 25922) | 0.015 | 0.03 | |
| Pseudomonas aeruginosa (ATCC 27853) | 0.25 | 0.5 | |
| Klebsiella pneumoniae (ATCC 4352) | 0.03 | 0.06 | |
| Sulfamethoxazole | Staphylococcus aureus (ATCC 25923) | 8 | 256 |
| Escherichia coli (ATCC 25922) | 16 | >512 | |
| Pseudomonas aeruginosa (ATCC 27853) | >512 | >512 | |
| Klebsiella pneumoniae (ATCC 4352) | 64 | >512 |
Caption: Hypothetical MIC and MBC values for this compound and comparator antibiotics.
Experimental Protocols
The following protocols were hypothetically employed to determine the in-vitro antibacterial activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Steps:
-
Bacterial Strain Preparation: The bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard.
-
Compound Preparation: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then prepared in MHB in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC was determined as an extension of the MIC assay.
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Detailed Steps:
-
Sub-culturing: Following the MIC determination, a small aliquot (10 µL) from the wells showing no visible growth was sub-cultured onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: The MHA plates were incubated at 37°C for 24 hours.
-
MBC Determination: The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Potential Signaling Pathway Inhibition
Sulfonamides typically act by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a necessary precursor for the synthesis of nucleotides and ultimately DNA and RNA. By blocking this pathway, sulfonamides impede bacterial growth and replication.
Caption: Proposed mechanism of action for sulfonamides.
Concluding Remarks
The hypothetical data suggests that this compound may possess moderate antibacterial activity, particularly against Gram-positive bacteria. However, its efficacy appears to be lower than that of the broad-spectrum antibiotic Ciprofloxacin. Further empirical studies are essential to validate these hypothetical findings and to fully characterize the antibacterial spectrum, mechanism of action, and potential for therapeutic application of this novel sulfonamide. Future research should also investigate its activity against a broader panel of clinical isolates, including antibiotic-resistant strains, and assess its cytotoxicity and in-vivo efficacy.
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Anti-Inflammatory Properties of Sulfonamide-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, lending its structural motif to a wide array of therapeutic agents. Beyond their well-established antimicrobial effects, many sulfonamide-based compounds exhibit potent anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory profiles of prominent and novel sulfonamide-containing molecules, supported by experimental data to aid in research and development efforts.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of sulfonamide-based compounds can be quantified by their ability to inhibit key enzymes and mediators of the inflammatory cascade. The following table summarizes the half-maximal inhibitory concentrations (IC50) and other quantitative measures for selected compounds against cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.
| Compound | Target | Assay System | IC50 / Inhibition | Reference |
| Celecoxib | COX-1 | Human Whole Blood | 15 µM | [1] |
| COX-2 | Human Whole Blood | 0.04 µM (40 nM) | [1][2] | |
| PGE2 Production | A23187-stimulated BAL cells | 69% inhibition | [3] | |
| Nimesulide | COX-1 | Human Enzyme | 70 µM | [4] |
| COX-2 | Human Enzyme | 1.27 µM | [4] | |
| Sulfadiazine | COX-1 | In vitro | 18.4 µM | [5] |
| COX-2 | In vitro | 5.27 µM | [5] | |
| Sulfasalazine | Thromboxane Synthase | Platelets | 0.9 mM | [6] |
| NF-κB Transcription | T-lymphocytes | 0.625 mM | [1] | |
| IL-1α, IL-1β, TNF-α | RA Patients (in vivo) | Significant reduction | [7] | |
| Dapsone | 5-Lipoxygenase (5-LOX) | Human PMNs | 9-15 µM | [8][9] |
| Myeloperoxidase (MPO) | Purified Enzyme | Inhibition observed | [10] | |
| IL-8 Secretion | LPS-stimulated NHBE cells | Inhibition at 1 µg/mL | [11] | |
| Novel Amide/Sulfonamide (Compound 11d) | IL-6 Production | LPS-stimulated J774A.1 cells | 0.61 µM | |
| TNF-α Production | LPS-stimulated J774A.1 cells | 4.34 µM |
Key Inflammatory Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of platelet thromboxane synthetase by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circulating cytokine levels in patients with rheumatoid arthritis: results of a double blind trial with sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dapsone inhibits the generation of 5-lipoxygenase products in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase by dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dapsone inhibits IL-8 secretion from human bronchial epithelial cells stimulated with lipopolysaccharide and resolves airway inflammation in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-bromo-N-phenethylbenzenesulfonamide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-bromo-N-phenethylbenzenesulfonamide, a compound that, while not extensively characterized in public safety literature, should be handled with caution due to its chemical structure. The following procedures are based on best practices for the disposal of hazardous organic chemicals.
Hazard Assessment and Safety Precautions
Given the presence of a bromine atom and a sulfonamide group, this compound should be treated as a hazardous substance. It is prudent to assume it may be toxic, an irritant, and potentially harmful to the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from splashes.
-
Ventilation: All handling should occur in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
| Hazard Category | Related Compound Information | Precautionary Handling for this compound |
| Toxicity | 1,2-dibromoethane is toxic if it comes in contact with skin or is inhaled[1]. | Assume toxicity; avoid all direct contact and inhalation. |
| Irritation | Causes skin and serious eye irritation[1]. | Wear appropriate PPE to prevent skin and eye contact. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects[1]. | Do not dispose of down the drain or in regular trash[2][3]. |
| Disposal Route | Dispose of contents/container to an approved waste disposal plant[1][4]. | Segregate for hazardous chemical waste collection. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect waste in a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a secure lid[5][6].
-
The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound".
2. Container Management:
-
Keep the waste container closed at all times, except when adding waste[3][5].
-
Store the container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
3. Preparing for Disposal:
-
Do not attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.
-
Once the container is full or ready for disposal, ensure the cap is tightly sealed.
-
Complete any required hazardous waste pickup forms as per your institution's procedures. This may involve an online request system[5].
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the sink or in the regular trash[2][3]. This is to prevent environmental contamination and potential reactions in the drainage system.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. cms.ccsd.net [cms.ccsd.net]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
